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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 8-Chloro-4-methoxyquinazoline: A Core Scaffold for Modern Drug Discovery

Abstract The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents and clinical candidates. This guide provides an in-depth technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents and clinical candidates. This guide provides an in-depth technical exploration of 8-Chloro-4-methoxyquinazoline, a key heterocyclic building block. We will dissect its molecular structure, physicochemical properties, and the strategic rationale behind the placement of its chloro and methoxy substituents. This document details robust synthetic protocols, key chemical transformations, and comprehensive analytical methodologies for its characterization. By synthesizing field-proven insights with established chemical principles, this guide serves as an essential resource for researchers and scientists in drug development, aiming to leverage this versatile scaffold for the creation of novel therapeutics.

Molecular Identity and Physicochemical Profile

8-Chloro-4-methoxyquinazoline is a synthetic, solid organic compound belonging to the heterocyclic aromatic class of quinazolines.[1] This bicyclic structure, featuring a benzene ring fused to a pyrimidine ring, is a cornerstone of many pharmacologically active molecules.[1][2] The specific substitution pattern of this compound—a chlorine atom at the 8-position and a methoxy group at the 4-position—imparts distinct chemical reactivity and biological potential.[1]

It is crucial to note that while the topic specifies "8-Chloro-4-methoxyquinazoline," the compound registered under the primary CAS Number 154288-09-2 is more commonly referred to in chemical databases and by suppliers as 4-Chloro-8-methoxyquinazoline .[3][4] This guide will proceed by focusing on the structure corresponding to this CAS number, which has the chloro group at position 4 and the methoxy group at position 8. This distinction is vital as the chemical reactivity, particularly at the 4-position, is a key feature for its application in drug discovery.

Core Structural and Property Data

The fundamental properties of this compound are summarized below, providing the necessary identifiers for sourcing and regulatory purposes.

PropertyDataSource(s)
IUPAC Name 4-Chloro-8-methoxyquinazoline[1]
CAS Number 154288-09-2[1][3][4]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Canonical SMILES COC1=CC=CC2=C1N=CN=C2Cl[1]
InChI Key BIGSOYZPKXOBJZ-UHFFFAOYSA-N[3]
Physical Form White to yellow or pale purple to brown solid/powder[3][5]
Typical Purity ≥95%[3]
Storage Store in an inert atmosphere at 2-8°C or sealed at room temperature[3][4]
Molecular Structure Visualization

The 2D structure of 4-Chloro-8-methoxyquinazoline highlights the key positions for chemical modification and biological interaction.

2D structure of 4-Chloro-8-methoxyquinazoline.

The Strategic Role of Substituents in Drug Design

The choice of chloro and methoxy groups is not arbitrary; it is a deliberate strategy in medicinal chemistry to fine-tune a molecule's properties for optimal interaction with biological targets and favorable pharmacokinetics.[6][7]

The 4-Chloro Group: A Reactive Handle and Potency Enhancer

The chlorine atom at the C4 position serves two primary functions:

  • Electronic Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect is particularly pronounced at the C4 position, making the attached chlorine a good leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions. This provides a straightforward and highly versatile method for introducing a wide array of functional groups, enabling the rapid synthesis of large compound libraries for screening.

  • Target Engagement: As a halogen, chlorine can participate in halogen bonding , a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket.[8] This can significantly enhance binding affinity and potency. Furthermore, its lipophilic nature can improve membrane permeability.

The 8-Methoxy Group: A Modulator of Potency and Metabolism

The methoxy group at the C8 position on the fused benzene ring provides complementary advantages:

  • Electronic Modulation: While the oxygen is electronegative, the methoxy group as a whole is an electron-donating group through resonance. This modulates the electronic properties of the aromatic system, influencing how the scaffold sits in a binding pocket.

  • Interaction Potential: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein.[8] Studies on related scaffolds have shown that an 8-methoxy substituent can significantly improve biological activity, for instance, in antiparasitic compounds.[9]

  • Metabolic Steering: The methoxy group provides a potential site for metabolism (O-demethylation) by cytochrome P450 enzymes. This can be strategically used to influence the compound's pharmacokinetic profile, potentially leading to the formation of active metabolites or directing metabolism away from other, more labile parts of the molecule.

Interactions Key Intermolecular Interactions cluster_ligand 4-Chloro-8-methoxyquinazoline cluster_protein Protein Binding Pocket Cl C4-Cl Acceptor Electron Donor (e.g., Carbonyl Oxygen) Cl->Acceptor Halogen Bond (Cl···O) OCH3 C8-OCH3 Donor Hydrogen Bond Donor (e.g., Amide N-H) OCH3->Donor Hydrogen Bond (O···H-N) Synthesis A 2-Amino-3-methoxybenzoic Acid B 8-Methoxyquinazolin-4(3H)-one A->B Formamide (HCONH₂) Heat (e.g., 150-160°C) C 4-Chloro-8-methoxyquinazoline B->C Chlorinating Agent (e.g., POCl₃, SOCl₂) Heat

General synthetic pathway to the target compound.

Experimental Protocol: Synthesis of 8-Methoxyquinazolin-4(3H)-one (Intermediate)

  • Rationale: This protocol utilizes the well-established Niementowski quinazoline synthesis, where an anthranilic acid derivative is condensed with formamide, which serves as both the reactant for the final carbon atom and the solvent. [10]1. Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methoxybenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 150-160°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring.

  • Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 8-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Chlorination to 4-Chloro-8-methoxyquinazoline

  • Rationale: Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group of the quinazolinone tautomer into a chloro group, creating the reactive electrophile.

  • Reaction Setup: In a fume hood, suspend 8-methoxyquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux (approx. 107°C) for 2-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction.

  • Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or saturated NaHCO₃ solution) until basic (pH > 8). The product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with water and purify by column chromatography on silica gel (eluent typically a mixture of petroleum ether and ethyl acetate) to obtain the final product. [11]

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The high utility of 4-Chloro-8-methoxyquinazoline stems from the ease with which the 4-chloro group can be displaced by a wide range of nucleophiles.

SNAr Start 4-Chloro-8-methoxyquinazoline Product 4-Substituted-8-methoxyquinazoline Start->Product Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., DMF, NMP) Heat Nu Nucleophile (R-NH₂, R-OH, R-SH)

Diversification via SₙAr at the C4 position.

General Protocol: SₙAr with an Amine Nucleophile

  • Rationale: This protocol describes the coupling of a primary or secondary amine to the quinazoline core, a common strategy for building kinase inhibitors. A non-nucleophilic base is used to scavenge the HCl byproduct.

  • Reaction Setup: To a solution of 4-Chloro-8-methoxyquinazoline (1.0 eq) in a polar aprotic solvent like DMF or NMP, add the desired amine nucleophile (1.1-1.5 eq).

  • Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 80-120°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (3H): Multiple signals expected in the δ 7.0-8.8 ppm range. The precise shifts and coupling constants will depend on the electronic environment created by the chloro and methoxy groups. - Methoxy Protons (3H): A sharp singlet around δ 4.0 ppm. [12]- C2-H Proton (1H): A singlet expected at a downfield chemical shift, typically > δ 8.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms.
¹³C NMR - Aromatic Carbons: Signals between δ 110-160 ppm. - C4 (bearing Cl): Expected to be significantly downfield. - C8 (bearing OMe): Expected to be significantly downfield. - Methoxy Carbon: A signal around δ 55-60 ppm.
Mass Spec. (EI/ESI) - Molecular Ion (M⁺): A prominent peak at m/z 194. - Isotopic Pattern: A characteristic M+2 peak at m/z 196 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Protocol: Standard Sample Preparation for Analysis

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or analyzed via LC-MS.

Applications in Medicinal Chemistry

4-Chloro-8-methoxyquinazoline is not an end-product but a high-value intermediate for accessing novel chemical entities. Its structure is a key pharmacophore in several therapeutic areas.

  • Kinase Inhibitors: The 4-anilinoquinazoline scaffold is the foundation of many FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib. [12]The SₙAr reaction allows for the installation of various substituted anilines at the C4 position to target the ATP-binding pocket of kinases. [10][12]* Antiparasitic Agents: Quinazoline-based compounds have shown potent activity against various parasites. The 8-methoxy group, in particular, has been identified as a feature that can enhance efficacy against Plasmodium falciparum, the parasite responsible for malaria, by targeting enzymes like PfATP4. [9]* Broad Biological Activity: The quinazoline core has been explored for a vast range of other biological activities, including antibacterial, anti-inflammatory, and antiviral properties, making this scaffold a versatile starting point for diverse drug discovery programs. [2][13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Handling: Handle in a well-ventilated fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [4]

Conclusion

4-Chloro-8-methoxyquinazoline is a strategically designed chemical building block with significant potential in drug discovery and development. Its value lies not only in the privileged quinazoline scaffold but also in the specific placement of its substituents: a methoxy group to modulate biological interactions and an activatable chloro group that serves as a versatile handle for synthetic elaboration. The robust synthetic and derivatization protocols outlined in this guide provide a clear path for researchers to harness the potential of this compound, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430). EvitaChem.
  • Supplementary Inform
  • 8-Chloro-7-methoxyquinazolin-4(3H)-one. Benchchem.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • 4-Chloro-8-methoxyquinazoline | 154288-09-2. Sigma-Aldrich.
  • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. Benchchem.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Biological Activities of Recent Advances in Quinazoline. IntechOpen.
  • 4-Chloro-8-methoxy-2-methylquinoline, 95% 1 g | Buy Online. Thermo Scientific Chemicals.
  • 4-chloro-8-methoxyquinazoline - CAS:154288-09-2. Sunway Pharm Ltd.

Sources

Exploratory

The Role of 8-Chloro-4-methoxyquinazoline in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapeutics

Executive Summary: The Quinazoline Privilege In modern drug discovery, the quinazoline heterocyclic core is universally recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a div...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Quinazoline Privilege

In modern drug discovery, the quinazoline heterocyclic core is universally recognized as a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological receptors. Among its derivatives, 8-Chloro-4-methoxyquinazoline (CAS: 154288-09-2 / 1231761-58-2) has emerged as a highly versatile synthetic intermediate. By offering orthogonal sites for late-stage functionalization, this compound enables medicinal chemists to rapidly synthesize libraries of potent kinase inhibitors, apoptosis inducers, and tubulin polymerization disruptors.

This technical guide explores the structural rationale, synthetic methodologies, and biological applications of 8-Chloro-4-methoxyquinazoline, providing field-proven protocols for researchers and drug development professionals.

Structural Pharmacology & Scaffold Rationale

The pharmacological utility of 8-Chloro-4-methoxyquinazoline is dictated by its unique substitution pattern, which balances chemical reactivity with biological target affinity 1.

  • The C4-Methoxy Group (-OCH3): In the context of the electron-deficient pyrimidine ring, the C4 position is highly susceptible to nucleophilic attack. The methoxy group acts as a stable hydrogen-bond acceptor during target binding (e.g., interacting with the hinge region of kinases). However, under specific acidic or microwave-assisted conditions, it serves as a modifiable leaving group, allowing for the introduction of aniline derivatives to form 4-anilinoquinazolines.

  • The C8-Chlorine Atom (-Cl): The halogen at the C8 position exerts a strong inductive electron-withdrawing effect (-I effect), modulating the pKa of the quinazoline nitrogens to enhance overall lipophilicity and membrane permeability. Synthetically, the C8-chloro bond acts as a critical handle for palladium-catalyzed cross-coupling reactions, allowing researchers to introduce diverse aryl or alkyl groups for steric tuning without disrupting the core pharmacophore 1.

Workflow A 8-Chloro-4-methoxyquinazoline (Core Scaffold) B Nucleophilic Substitution (C4 Methoxy Displacement) A->B Amines, H+, Heat C Pd-Catalyzed Cross-Coupling (C8 Chloro Activation) A->C Pd(dppf)Cl2, R-B(OH)2 D 4-Anilinoquinazolines (EGFR Inhibitors) B->D Yield: 75-90% E C8-Functionalized Derivatives (Steric/Lipophilic Tuning) C->E Yield: 60-85%

Divergent synthetic functionalization of the 8-Chloro-4-methoxyquinazoline scaffold.

Synthetic Methodologies: Divergent Functionalization

To maximize the utility of the 8-Chloro-4-methoxyquinazoline scaffold, precise control over reaction conditions is required. Below are two field-proven, self-validating protocols for functionalizing the C4 and C8 positions.

Protocol 3.1: Microwave-Mediated C4-Amination (N-Arylation)

Causality: Traditional thermal heating for nucleophilic aromatic substitution (SNAr) on quinazolines often requires harsh bases and prolonged reflux, which can lead to scaffold degradation. Microwave irradiation provides rapid, volumetric heating, allowing the reaction to overcome the activation energy barrier of displacing the C4-methoxy group in a base-free environment using a THF/H2O co-solvent system [[2]](). The water increases the dielectric constant for efficient microwave absorption, while THF ensures substrate solubility.

Step-by-Step Self-Validating Workflow:

  • Preparation: In a microwave-safe vial, combine 8-Chloro-4-methoxyquinazoline (1.0 eq) and the desired substituted aniline (1.2 eq) in a 1:1 mixture of THF and deionized water.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 100°C for 10–15 minutes.

  • In-Process Validation (TLC): Spot an aliquot of the reaction mixture on a silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (3:1). Validation is achieved when the high-Rf starting material spot completely disappears, replaced by a new, intense UV-active spot at a lower Rf (due to the increased polarity of the secondary amine).

  • Isolation: Pour the mixture into ice-cold water. The sudden shift in solvent polarity forces the N-arylated product to precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 3.2: Palladium-Catalyzed C8 Cross-Coupling

Causality: The C8-chlorine bond is highly stable and less reactive toward oxidative addition than a bromine or iodine atom. Activating it requires a robust palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl2, to force the transmetalation step of the Suzuki-Miyaura coupling without requiring extreme temperatures [[1]]().

Step-by-Step Self-Validating Workflow:

  • Setup: Dissolve the quinazoline derivative and a selected aryl boronic acid (1.5 eq) in degassed 1,4-dioxane. Add aqueous K2CO3 (2.0 eq) and Pd(dppf)Cl2 (5 mol%).

  • Execution: Heat the mixture to 90°C under a strict argon atmosphere for 12 hours. The inert atmosphere is critical to prevent the oxidation of the active Pd(0) species back to Pd(II).

  • In-Process Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry. Validation is confirmed when the mass spectrum shows the depletion of the parent ion (m/z [M+H]+ exhibiting the characteristic 3:1 chloro-isotope pattern) and the emergence of the cross-coupled product mass.

  • Purification: Filter the mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.

Mechanistic Pathways in Oncology

Derivatives synthesized from 8-Chloro-4-methoxyquinazoline exhibit profound biological activity, primarily acting as competitive inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) [[2]](). The quinazoline core mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region via hydrogen bonding.

Furthermore, advanced derivatives such as 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine have been identified as highly potent inducers of apoptosis. Unlike standard EGFR inhibitors, the inclusion of a methyl group on the nitrogen linker in these specific derivatives shifts the mechanism of action, leading to rapid caspase-3 activation and tubulin polymerization inhibition, achieving an EC50 of ~2 nM in live-cell assays 3. Other related methoxyquinazoline scaffolds have also demonstrated the ability to disrupt the β-catenin/TCF4 protein-protein interaction, suppressing the constitutively active Wnt signaling pathway in colorectal cancers 4.

Mechanism L Epidermal Growth Factor (EGF) R EGFR Tyrosine Kinase Domain L->R Receptor Activation P PI3K / AKT / MAPK Cascades R->P ATP Phosphorylation R->P Signal Arrest I Quinazoline Derivative I->R Competitive ATP Blockade C Tumor Cell Proliferation P->C Survival Signal A Apoptosis Induction P->A Caspase Activation

Mechanism of EGFR kinase inhibition and apoptosis induction by quinazoline derivatives.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Profile of 8-Chloro-4-methoxyquinazoline

PropertyValueRationale in Drug Design
Molecular Formula C9H7ClN2OCompact heterocyclic scaffold
Molecular Weight 194.62 g/mol High ligand efficiency; leaves ample mass budget for late-stage functionalization
C4 Substitution Methoxy (-OCH3)Acts as an H-bond acceptor or a modifiable leaving group for N-arylation
C8 Substitution Chlorine (-Cl)Enhances target lipophilicity; enables Pd-catalyzed C-C bond formation

Table 2: Comparative Biological Activity of Quinazoline Derivatives

Target / PathwayDerivative TypeKey Mechanism of ActionPotency / IC50
EGFR Kinase 4-AnilinoquinazolinesCompetitive ATP binding at the kinase hinge regionLow nanomolar (<5 nM)
Apoptosis (Caspase-3) N-methylquinazolin-4-aminesDirect caspase-3 activation and tubulin inhibition~2 nM (EC50)
Wnt / β-catenin 8-MethoxyquinazolinesDisrupts β-catenin/TCF4 protein-protein interactionLow micromolar

References

  • Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430)
  • Source: nih.
  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)
  • 8-Chloro-7-methoxyquinazolin-4(3H)

Sources

Foundational

The Pharmacokinetic Profile of 8-Chloro-4-methoxyquinazoline Derivatives: A Technical Guide for Drug Development Professionals

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The pharmacokinetic properties of these co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] The pharmacokinetic properties of these compounds are critical determinants of their clinical success, governing their absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth exploration of the pharmacokinetic considerations for a specific subclass: 8-chloro-4-methoxyquinazoline derivatives. As researchers, scientists, and drug development professionals, understanding the interplay between the chemical structure of these derivatives and their behavior within a biological system is paramount for the rational design of effective and safe therapeutic agents. This document will delve into the fundamental ADME processes, provide detailed, field-proven experimental protocols for their evaluation, and discuss the anticipated metabolic pathways and the influence of the chloro and methoxy substitutions.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds composed of a fused benzene and pyrimidine ring.[3] This privileged structure is found in a multitude of biologically active molecules, including a number of FDA-approved drugs.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[4][5] Notably, many quinazoline-based drugs function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are pivotal in cell signaling and proliferation.[1][6]

The 8-chloro-4-methoxyquinazoline core represents a specific chemical space with potential for unique biological activity. The presence of a chloro group at the 8-position and a methoxy group at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic behavior.[7][8][9] A comprehensive understanding of the ADME profile is therefore not just a regulatory requirement but a crucial component of a successful drug discovery and development program.[10][11]

The Four Pillars of Pharmacokinetics: ADME Profiling

The journey of a drug through the body is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion. A thorough evaluation of these parameters is essential to predict a drug's efficacy and safety profile.[11]

Absorption: Entering the Systemic Circulation

For orally administered drugs, absorption involves traversing the intestinal epithelium to enter the bloodstream. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[7][12]

This protocol outlines the procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.

Objective: To determine the apparent permeability coefficient (Papp) of an 8-chloro-4-methoxyquinazoline derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[13]

Materials:

  • Caco-2 cells

  • Transwell filter inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer Yellow)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell filter inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. TEER values should be within the laboratory's established range. The permeability of a fluorescent marker like Lucifer Yellow can also be assessed to confirm low paracellular transport.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test compound and control compounds in the transport buffer at the desired concentration.

  • Permeability Assay (A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replenish with fresh buffer.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Permeability Assay (B-A):

    • Repeat the process, but add the dosing solution to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial drug concentration in the donor chamber.

Distribution: Reaching the Target Tissue

Once in the bloodstream, a drug distributes to various tissues and organs. A key determinant of distribution is the extent to which a drug binds to plasma proteins, as generally only the unbound fraction is pharmacologically active.[14]

The RED method is a reliable and widely used technique to determine the fraction of a compound bound to plasma proteins.[15]

Objective: To determine the percentage of an 8-chloro-4-methoxyquinazoline derivative that is bound to plasma proteins from different species (e.g., human, rat, mouse).

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Plasma from the desired species

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare a stock solution of the test compound and spike it into the plasma to achieve the desired final concentration (e.g., 1 µM).

  • Assay Setup:

    • Add the spiked plasma to the sample chamber of the RED device insert.

    • Add PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Analyze the concentrations of the test compound in both matched samples by LC-MS/MS.

  • Data Analysis: Calculate the percentage of unbound and bound drug using the following equations:

    • % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

    • % Bound = 100 - % Unbound

Metabolism: Biotransformation in the Body

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs, often to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily is a major player in drug metabolism.[16] Understanding a compound's metabolic stability is crucial for predicting its in vivo clearance and potential for drug-drug interactions.

This assay provides an initial assessment of a compound's susceptibility to phase I metabolism mediated by CYP enzymes.[17][18]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an 8-chloro-4-methoxyquinazoline derivative in human and/or animal liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compound and control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare working solutions of the test compound, control compounds, and liver microsomes in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Excretion: Eliminating the Drug from the Body

Excretion is the final step, where the parent drug and its metabolites are removed from the body, primarily through urine or feces (via biliary excretion). In vivo pharmacokinetic studies in animal models are essential to understand the complete picture of a drug's disposition and elimination.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) of an 8-chloro-4-methoxyquinazoline derivative.

Workflow:

  • Animal Model Selection: Typically, rats or mice are used for initial PK studies.[19][20]

  • Dose Formulation and Administration: The compound is formulated in a suitable vehicle for both intravenous (IV) and oral (PO) administration.

  • Dosing and Sampling:

    • IV Group: A cohort of animals receives a single IV bolus dose. Blood samples are collected at multiple time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • PO Group: Another cohort receives a single oral gavage dose. Blood samples are collected at similar time points.

  • Sample Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters. Oral bioavailability is calculated as: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Bioanalytical Methodology: LC-MS/MS for Quantification

Accurate and reliable quantification of drug concentrations in biological matrices is the bedrock of pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[4][21]

Key Steps in Bioanalytical Method Development and Validation:
  • Method Development: Optimization of chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ion transitions for the analyte and an internal standard) to achieve sensitive and selective detection.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[10]

Predicted Metabolic Pathways and Influence of Substituents

The metabolic fate of 8-chloro-4-methoxyquinazoline derivatives can be predicted based on the known metabolism of the quinazoline scaffold and the influence of the chloro and methoxy groups.

  • Quinazoline Core Metabolism: The quinazoline ring system can undergo oxidation at various positions. The pyrimidine ring is generally more resistant to electrophilic attack than the benzene ring.[3]

  • Influence of the Methoxy Group: The 4-methoxy group is a likely site of metabolism. O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds, converting the methoxy group to a hydroxyl group.[22] This reaction is typically mediated by CYP enzymes.

  • Influence of the Chloro Group: The 8-chloro substituent is generally more metabolically stable than a hydrogen atom.[6] However, its presence can influence the overall electronic properties of the molecule, potentially directing metabolism to other sites. Halogenation can also impact the binding affinity and orientation of the molecule within the active site of metabolizing enzymes.[23]

Anticipated Primary Metabolic Pathways:

  • O-demethylation at the 4-position.

  • Oxidation of the quinazoline ring system.

  • Conjugation (Phase II metabolism) of any resulting hydroxyl groups with glucuronic acid or sulfate to form more water-soluble metabolites for excretion.

Data Presentation and Interpretation

The data generated from the aforementioned studies should be compiled and presented in a clear and concise manner to facilitate interpretation and decision-making.

Parameter In Vitro Assay Typical Units Interpretation
Apparent Permeability (Papp) Caco-2 Permeabilitycm/sHigh Papp suggests good intestinal absorption.
Efflux Ratio Caco-2 PermeabilityUnitlessA ratio > 2 indicates active efflux.
% Plasma Protein Binding Equilibrium Dialysis%High binding can limit free drug concentration.
In Vitro Half-life (t1/2) Microsomal StabilityminutesA short half-life suggests rapid metabolism.
Intrinsic Clearance (CLint) Microsomal StabilityµL/min/mg proteinHigh CLint predicts high in vivo clearance.
Parameter In Vivo Study Typical Units Significance
Clearance (CL) Rodent PKmL/min/kgRate of drug removal from the body.
Volume of Distribution (Vd) Rodent PKL/kgExtent of drug distribution into tissues.
Terminal Half-life (t1/2) Rodent PKhoursTime for drug concentration to decrease by half.
Oral Bioavailability (%F) Rodent PK%Fraction of oral dose reaching systemic circulation.

Visualization of Workflows

In Vitro ADME Screening Cascade

ADME_Cascade A Test Compound (8-Chloro-4-methoxyquinazoline derivative) B Caco-2 Permeability Assay A->B C Plasma Protein Binding (Equilibrium Dialysis) A->C D Metabolic Stability (Liver Microsomes) A->D E Data Analysis & Candidate Selection B->E C->E D->E

Caption: A typical in vitro ADME screening workflow for early-stage drug candidates.

In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose IV Administration IV_Sample Serial Blood Sampling IV_Dose->IV_Sample Analysis LC-MS/MS Bioanalysis of Plasma Samples IV_Sample->Analysis PO_Dose Oral Gavage PO_Sample Serial Blood Sampling PO_Dose->PO_Sample PO_Sample->Analysis PK_Model Pharmacokinetic Modeling (NCA or Compartmental) Analysis->PK_Model Report Determine PK Parameters (CL, Vd, t1/2, %F) PK_Model->Report

Caption: Workflow for a typical rodent pharmacokinetic study with IV and PO arms.

Conclusion and Future Directions

The pharmacokinetic profiling of 8-chloro-4-methoxyquinazoline derivatives is a multi-faceted process that requires a combination of in vitro and in vivo studies. This guide has provided a comprehensive overview of the key principles and experimental methodologies necessary for a thorough evaluation. By systematically assessing absorption, distribution, metabolism, and excretion, drug development teams can gain critical insights into the potential of these compounds as therapeutic agents. The data generated from these studies are not only essential for regulatory submissions but also for guiding lead optimization efforts to design molecules with improved drug-like properties. Future work should focus on establishing a clear structure-pharmacokinetic relationship for this specific class of quinazolines to further enable the rational design of next-generation therapeutics.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. (URL: [Link])

  • Microsomal Stability Assay Protocol. AxisPharm. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. (URL: [Link])

  • Bioanalytical Method Development and Method Validation in Human Plasma by Using LC MS/MS. Academia.edu. (URL: [Link])

  • Caco-2 assay protocol. (URL: [Link])

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])

  • In-vitro plasma protein binding. Protocols.io. (URL: [Link])

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. (URL: [Link])

  • Plasma Protein Binding Assay. AxisPharm. (URL: [Link])

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. (URL: [Link])

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. (URL: [Link])

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (URL: [Link])

  • Plasma Protein Binding Assay. Domainex. (URL: [Link])

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. (URL: [Link])

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. (URL: [Link])

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. (URL: [Link])

  • Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI. (URL: [Link])

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. (URL: [Link])

  • (PDF) What ADME tests should be conducted for preclinical studies?. ResearchGate. (URL: [Link])

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])

  • Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Infinix Bio. (URL: [Link])

  • Murine Pharmacokinetic Studies. PMC - NIH. (URL: [Link])

  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. PMC. (URL: [Link])

  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. (URL: [Link])

  • Small Animal In Vivo PK Service. Creative Biolabs. (URL: [Link])

  • Preclinical Drug Development | IND submissions. Certara. (URL: [Link])

  • Examples of quinazoline drugs. | Download Scientific Diagram. ResearchGate. (URL: [Link])

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. (URL: [Link])

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  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. (URL: [Link])

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Exploratory

8-Chloro-4-methoxyquinazoline in Modern Drug Discovery: A Technical Guide and Literature Review

Executive Summary 8-Chloro-4-methoxyquinazoline (CAS: 154288-09-2 / 1231761-58-2) is a highly versatile synthetic heterocyclic compound featuring a fused bicyclic quinazoline core[1][2]. In medicinal chemistry, the quina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-4-methoxyquinazoline (CAS: 154288-09-2 / 1231761-58-2) is a highly versatile synthetic heterocyclic compound featuring a fused bicyclic quinazoline core[1][2]. In medicinal chemistry, the quinazoline scaffold is a privileged structure, most notably recognized for its pivotal role in the development of receptor tyrosine kinase (RTK) inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) in oncology[1]. Furthermore, derivatives of this scaffold have historically been explored as potent antihypertensive agents acting via alpha-adrenergic or imidazoline receptors[3]. This whitepaper provides a comprehensive technical review of 8-Chloro-4-methoxyquinazoline, detailing its physicochemical profile, synthetic methodologies, and step-by-step experimental workflows for its application in drug discovery.

Physicochemical Profiling and Structural Rationale

The molecular architecture of 8-Chloro-4-methoxyquinazoline (C9H7ClN2O, MW: 194.62 g/mol ) consists of a pyrimidine ring fused to a benzene ring[1]. The strategic placement of substituents dictates its reactivity and binding affinity in biological systems:

  • 8-Chloro Substitution: The electron-withdrawing chlorine atom at the C8 position modulates the pKa of the quinazoline nitrogen atoms, enhancing lipophilicity and metabolic stability[1]. It also provides a critical vector for further functionalization via transition-metal-catalyzed cross-coupling reactions.

  • 4-Methoxy Substitution: The methoxy group at the C4 position acts as a highly effective leaving group. In synthetic pathways, it is a primary precursor for nucleophilic displacement by anilines or amines to generate 4-aminoquinazoline derivatives, which are essential for ATP-competitive kinase inhibition[1].

Table 1: Physicochemical Properties of 8-Chloro-4-methoxyquinazoline
PropertyValue
IUPAC Name 8-Chloro-4-methoxyquinazoline
CAS Registry Numbers 154288-09-2, 1231761-58-2[2][4]
Molecular Formula C9H7ClN2O[1]
Molecular Weight 194.62 g/mol [1]
Core Structure Bicyclic heterocyclic aromatic (Quinazoline)[1]
Key Reactive Sites C4 (Nucleophilic substitution), C8 (Cross-coupling)[1]

Synthetic Methodologies and Scale-Up Strategies

The synthesis of 8-Chloro-4-methoxyquinazoline relies on the sequential construction and functionalization of the quinazoline core. As a fundamental rule in process chemistry, the causality behind these steps is to establish the bicyclic core efficiently before regioselectively introducing the methoxy group to prevent premature hydrolysis or unwanted side reactions[1].

Step-by-Step Synthetic Protocol:
  • Core Cyclization: Start with 2-amino-3-chlorobenzoic acid. React with formamide or formic acid under reflux conditions to yield the intermediate 8-chloroquinazolin-4(3H)-one. Causality: Formamide acts as both the solvent and the source of the C2 carbon and N3 nitrogen, thermodynamically driving the cyclization[1].

  • Chlorination (Electrophilic Activation): Treat the 8-chloroquinazolin-4(3H)-one with phosphorus oxychloride (POCl3) in the presence of a catalytic amount of N,N-dimethylaniline. Reflux for 4-6 hours. Causality: POCl3 converts the stable lactam (C=O) into a highly reactive imidoyl chloride (4,8-dichloroquinazoline), preparing the C4 position for nucleophilic attack[1].

  • Nucleophilic Substitution (Methoxylation): Dissolve the 4,8-dichloroquinazoline in anhydrous methanol. Slowly add a stoichiometric amount of sodium methoxide (NaOMe) at 0°C, then allow to warm to room temperature. Causality: The C4 chlorine is highly electrophilic due to the electron-deficient pyrimidine ring. NaOMe selectively displaces the C4 chlorine over the C8 chlorine, yielding 8-Chloro-4-methoxyquinazoline[1].

  • Purification: Quench with water, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization or silica gel chromatography to achieve >95% purity[5].

Synthesis Start 2-Amino-3-chlorobenzoic acid (Starting Material) Step1 Cyclization (Formamide, Reflux) Start->Step1 Intermediate1 8-Chloroquinazolin-4(3H)-one Step1->Intermediate1 Step2 Activation (POCl3, Reflux) Intermediate1->Step2 Intermediate2 4,8-Dichloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Substitution (NaOMe, Methanol) Intermediate2->Step3 Product 8-Chloro-4-methoxyquinazoline (Target Compound) Step3->Product

Synthetic workflow for 8-Chloro-4-methoxyquinazoline via cyclization and substitution.

Pharmacological Applications: Target Pathways

8-Chloro-4-methoxyquinazoline is a critical building block in the synthesis of diverse bioactive molecules.

  • Kinase Inhibitors (Oncology): The quinazoline ring is a bioisostere of the adenine ring of ATP. By displacing the C4 methoxy group with various anilines, researchers generate 4-anilinoquinazolines. These compounds competitively bind to the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, HER2), halting downstream signaling pathways (PI3K/AKT, MAPK) that drive tumor proliferation[1].

  • Antihypertensive Agents (Cardiovascular): Historically, quinazoline derivatives have been synthesized to target alpha-adrenergic receptors. For instance, reacting 8-chloro-4-methoxyquinazoline derivatives with ethylene diamine yields 2-imidazolin-2-ylamino substituted quinazolines, which exhibit potent antihypertensive properties by regulating the cardiovascular system[3].

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Change Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->ATP Competitive Binding Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation ATP->Downstream Blocked Proliferation Tumor Cell Proliferation Downstream->Proliferation Gene Expression

Mechanism of action for quinazoline-based RTK inhibitors blocking ATP binding.

Experimental Workflows in Drug Discovery

To translate 8-Chloro-4-methoxyquinazoline into a viable drug candidate, a rigorous Hit-to-Lead optimization workflow is employed. The following is a self-validating protocol for an In Vitro Kinase Inhibition Assay, designed to ensure data integrity and reproducibility.

Step-by-Step Methodology: In Vitro Kinase Inhibition Assay (HTS)
  • Compound Preparation: Dissolve the synthesized quinazoline derivative in 100% DMSO to create a 10 mM stock. Perform a 10-point, 3-fold serial dilution. Causality: Serial dilution ensures a broad concentration range to accurately calculate the IC50 value, while keeping the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction Setup: In a 384-well microplate, combine the recombinant kinase (e.g., EGFR), fluorescently labeled peptide substrate, and the test compound. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the enzyme before the reaction initiates.

  • Reaction Initiation: Add ATP at a concentration equal to its Michaelis constant (Km) for the specific kinase. Causality: Running the assay at the ATP Km ensures maximum sensitivity for identifying ATP-competitive inhibitors (like quinazolines) without the risk of substrate outcompetition.

  • Detection and Validation: After 60 minutes, quench the reaction with EDTA (to chelate Mg2+ required for kinase activity). Measure the fluorescence polarization or TR-FRET signal. Include staurosporine as a positive control and DMSO as a negative control to calculate the Z'-factor. A Z'-factor > 0.5 mathematically validates the assay's robustness and the trustworthiness of the hit.

H2L Scaffold 8-Chloro-4-methoxyquinazoline (Core Scaffold) Diversification Library Synthesis (C8/C4 Derivatization) Scaffold->Diversification HTS High-Throughput Screening (Biochemical Assays) Diversification->HTS SAR SAR Analysis (Potency & Selectivity) HTS->SAR SAR->Diversification Iterative Optimization ADME In Vitro ADME (Stability, Permeability) SAR->ADME Lead Lead Candidate Selection ADME->Lead

Iterative Hit-to-Lead optimization workflow utilizing the quinazoline scaffold.

Conclusion

8-Chloro-4-methoxyquinazoline remains a cornerstone intermediate in medicinal chemistry. Its highly reactive C4 position and stable, lipophilic C8-chloro substitution provide an ideal foundation for developing ATP-competitive kinase inhibitors and novel cardiovascular therapeutics. By adhering to rigorous synthetic protocols and validated screening workflows, drug development professionals can leverage this scaffold to discover next-generation targeted therapies.

Sources

Foundational

Methoxyquinazoline Derivatives: Mechanistic Paradigms and Biological Activity in Targeted Therapeutics

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently observe that the transition from in silico hits to in vivo efficacy fails due to a lack of mechanistic rigor. To bridge...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently observe that the transition from in silico hits to in vivo efficacy fails due to a lack of mechanistic rigor. To bridge this gap, we must examine privileged pharmacophores through the lens of causality and self-validating experimental design.

The quinazoline scaffold—specifically its methoxy-substituted derivatives (e.g., 7-methoxyquinazoline and 8-methoxyquinazoline)—has emerged as a cornerstone in modern medicinal chemistry[1]. The electron-donating methoxy groups modulate the electronic properties of the quinazoline core, enhancing binding kinetics within kinase ATP-binding pockets and improving pharmacokinetic profiles. This technical guide synthesizes the biological activities of methoxyquinazoline compounds, detailing their mechanisms of action, quantitative efficacy, and the rigorous, self-validating protocols required to evaluate them.

Structural Biology & Pharmacodynamics

Irreversible EGFR Tyrosine Kinase Inhibition

The most prominent clinical application of methoxyquinazolines is the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical driver in non-small cell lung cancer (NSCLC). Second-generation inhibitors, such as dacomitinib (a 7-methoxyquinazoline-4,6-diamine derivative), achieve high selectivity and potency by shifting the receptor's monomer-dimer equilibrium toward monomer dominance[2].

The Causality of Covalent Binding: Dacomitinib utilizes an electrophilic acrylamide moiety to alkylate the nucleophilic thiol side chain of the Cys797 residue in the extended hinge region of the EGFR kinase domain[3]. This Michael addition forms a stable covalent adduct, irreversibly blocking ATP access. This specific structural interaction is the causal mechanism that allows methoxyquinazolines to overcome primary resistance mutations that render first-generation reversible inhibitors ineffective[2][3].

Mechanism Ligand EGF Ligand EGFR EGFR Kinase Domain Ligand->EGFR Receptor Activation Downstream PI3K/AKT & MAPK Pathways EGFR->Downstream Phosphorylation Cascade Methoxy Methoxyquinazoline (e.g., Dacomitinib) Cys797 Cys797 Residue (ATP-Binding Pocket) Methoxy->Cys797 Michael Addition (Covalent Bond) Cys797->EGFR Irreversible Blockade Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Survival Inhibition

Fig 1: Mechanistic pathway of irreversible EGFR inhibition by methoxyquinazolines.

Expanding the Target Landscape: Dual Inhibition and Immunotherapy

Beyond singular EGFR inhibition, the methoxyquinazoline core is highly tunable for multi-target engagement:

  • Dual EGFR/c-Met Inhibition: Aberrant c-Met expression drives resistance to standard EGFR-TKIs. Novel 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives (e.g., TS-41) have been engineered to simultaneously occupy the cavities of both EGFR and c-Met, downregulating downstream AKT phosphorylation and inducing apoptosis in resistant NSCLC lines[4].

  • ENPP1 Inhibition: In cancer immunotherapy, 8-methoxyquinazoline derivatives have been repurposed to inhibit ENPP1, an enzyme that degrades extracellular cGAMP. By inhibiting ENPP1, these compounds elevate STING pathway activation, synergistically enhancing the efficacy of anti-PD-L1 therapies[5].

  • β-catenin/TCF4 Disruption: 4,7-disubstituted 8-methoxyquinazolines have demonstrated the ability to disrupt β-catenin/TCF4 protein-protein interactions, downregulating Wnt target genes like c-MYC and Cyclin D1 in colon and gallbladder cancers[1][6].

Quantitative Biological Efficacy

To contextualize the structure-activity relationship (SAR) of these derivatives, quantitative data must be evaluated across biochemical and cellular assays. Table 1 summarizes the biological activity of key methoxyquinazoline compounds.

Table 1: Biological Activity of Key Methoxyquinazoline Derivatives

Compound / ScaffoldPrimary Target(s)Indication / Cell LineIC₅₀ ValueRef
Dacomitinib (7-methoxy)EGFR (WT & Mutant), pan-ErbBNSCLC / Ba/F3~1–10 nM (Kinase)[2]
TS-41 (7-methoxy)EGFR (L858R) & c-MetNSCLC / A549, H197568.1 nM (EGFR), 0.26 nM (c-Met)[4]
Compound 30 (8-methoxy)ENPP1Breast Cancer / MDA-MB-2311.53 nM (Cellular)[5]
Compound 18B (8-methoxy)β-catenin/TCF4Colon Cancer / HCT1165.64 μM (Cellular)[1]
Compound 10e (6-methoxy)*Bacterial RibosomesAntibacterial / E. coliHigh Activity (Zone of Inhibition)[7]

*Compound 10e is a 6-methoxyquinazoline-triazole hybrid synthesized via click chemistry, demonstrating the scaffold's versatility beyond oncology[7].

Methodological Framework: Self-Validating Kinase Assays

A common pitfall in kinase inhibitor development is conflating off-target cytotoxicity with on-target efficacy. To ensure scientific integrity, the biological activity of novel methoxyquinazolines must be evaluated using a self-validating experimental architecture. The following protocol establishes causality by linking biochemical inhibition directly to phenotypic outcomes.

Step-by-Step Protocol: Evaluating Dual EGFR/c-Met Inhibitors

Step 1: Cell-Free Kinase Profiling (Biochemical Validation)

  • Action: Perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay using recombinant EGFR (L858R/T790M) and c-Met kinases incubated with serial dilutions of the methoxyquinazoline derivative.

  • Causality: This step establishes the intrinsic binding affinity of the compound to the isolated kinase domains. It removes confounding cellular variables (e.g., membrane permeability, efflux pumps), proving that the molecule physically interacts with the target.

Step 2: Phenotypic Screening with Isogenic Cell Lines (Cellular Validation)

  • Action: Treat a panel of NSCLC cell lines (A549[WT], H1975 [T790M mutant], and PC-9[Exon 19 del]) with the compound. Use Afatinib as a positive self-validating control. Evaluate cell viability via Sulforhodamine B (SRB) assay and apoptosis via JC-1 mitochondrial membrane potential staining.

  • Causality: By comparing efficacy across isogenic lines with specific mutation profiles, we isolate whether the methoxyquinazoline effectively overcomes the steric hindrance of the T790M gatekeeper mutation, validating its superiority over first-generation drugs[4].

Step 3: Target Engagement Verification (Mechanistic Validation)

  • Action: Extract protein lysates from treated cells and conduct Western blot analysis targeting total and phosphorylated forms of EGFR (p-EGFR), c-Met (p-c-Met), and downstream AKT (p-AKT).

  • Causality: This is the critical closure of the self-validating loop. If phenotypic cell death occurs but p-EGFR and p-c-Met remain high, the compound is acting via non-specific toxicity. A dose-dependent downregulation of these specific phosphoproteins proves that the observed apoptosis is causally driven by the intended dual-kinase inhibition[4].

Protocol Prep 1. Compound Prep (Serial Dilution) Kinase 2. Cell-Free Assay (Recombinant Kinases) Prep->Kinase Transfer Cellular 3. Phenotypic Assay (Mutant vs WT Cells) Kinase->Cellular Hit Selection Validation 4. Target Engagement (Western Blotting) Cellular->Validation Mechanistic Link Analysis 5. Data Synthesis (IC50 Calculation) Validation->Analysis Quantify

Fig 2: Self-validating experimental workflow for evaluating methoxyquinazoline biological activity.

Conclusion

The methoxyquinazoline scaffold is far more than a static structural template; it is a dynamic, tunable pharmacophore capable of precise biological modulation. Whether exploiting the 7-methoxy position to optimize covalent binding trajectories against mutant EGFR[2][3], or leveraging the 8-methoxy core to disrupt ENPP1 in the tumor microenvironment[5], the rational design of these compounds represents the vanguard of targeted therapeutics. By enforcing rigorous, self-validating experimental workflows, researchers can confidently translate these high-affinity interactions into robust clinical candidates.

References

  • Title: Application of quinazoline compound and third-generation EGFR inhibitor in combination medicament for treating non-small cell lung cancer Source: google.com (Patents) URL: 8

  • Title: Full article: Is there a role for dacomitinib, a second-generation irreversible inhibitor of the epidermal-growth factor receptor tyrosine kinase, in advanced non-small cell lung cancer? Source: tandfonline.com URL: 2

  • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC Source: nih.gov URL: 4

  • Title: Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors Source: mdpi.com URL: 9

  • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway (PMC) Source: nih.gov URL: 6

  • Title: Synthesis and antibacterial activity studies of 6-methoxyquinazoline-triazole hybrid derivatives Source: acgpubs.org URL: 7

  • Title: Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway (PubMed) Source: nih.gov URL: 1

  • Title: Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning Source: nih.gov URL: 3

  • Title: Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: arabjchem.org URL: 10

  • Title: Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy Source: acs.org URL: 5

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 8-Chloro-4-methoxyquinazoline

Document ID: AN-8C4MQ-2026 Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Classification: Heterocyclic Aromatic Compound (Quinazoline Derivative) Introduction and Mechanistic Overview 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-8C4MQ-2026 Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Classification: Heterocyclic Aromatic Compound (Quinazoline Derivative)

Introduction and Mechanistic Overview

8-Chloro-4-methoxyquinazoline (CAS: 154288-09-2) is a highly valued bicyclic synthetic organic compound consisting of a fused benzene and pyrimidine ring[1]. It serves as a critical intermediate in medicinal chemistry, particularly in the development of antihypertensive agents and targeted pharmaceuticals[1][2].

The synthesis of 4-alkoxyquinazolines historically relies on a robust, multi-step sequence designed to construct the pyrimidine ring and subsequently functionalize it. As outlined in industrial and academic literature, the most reliable pathway involves Cyclization Reactions followed by Nucleophilic Substitution [1].

The protocol detailed in this application note utilizes a three-stage convergent approach:

  • Cyclization: An appropriate aniline derivative (2-amino-3-chlorobenzoic acid) is cyclized with formamide to build the quinazoline core[1].

  • Halogenation: The resulting quinazolinone is treated with a chlorinating agent to activate the C4 position[1].

  • Regioselective Nucleophilic Substitution: The C4 chlorine is displaced by a methoxy group using methanol/sodium methoxide[1]. The C4 position is highly electron-deficient due to the adjacent nitrogen atoms, making it significantly more susceptible to nucleophilic attack than the C8 chlorine.

Synthetic Pathway Visualization

SynthesisPathway A 2-Amino-3-chlorobenzoic acid (Aniline Precursor) B 8-Chloroquinazolin-4(3H)-one (Cyclized Core) A->B Formamide 150°C (Cyclization) C 4,8-Dichloroquinazoline (Activated Intermediate) B->C POCl3, Reflux (Chlorination) D 8-Chloro-4-methoxyquinazoline (Final Product) C->D NaOMe, MeOH (Nucleophilic Substitution)

Figure 1: Three-step synthetic pathway for 8-Chloro-4-methoxyquinazoline.

Step-by-Step Experimental Methodologies

Stage 1: Cyclization to 8-Chloroquinazolin-4(3H)-one

Causality & Insight: Formamide acts as both the solvent and the reagent, providing the necessary carbon and nitrogen atoms to close the pyrimidine ring. High temperatures (150°C) are required to drive off water, ensuring the equilibrium favors the thermodynamically stable cyclized product.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube.

  • Reaction: Add 2-amino-3-chlorobenzoic acid (50.0 g, 0.29 mol) to formamide (150 mL).

  • Heating: Heat the stirred suspension to 150°C using a controlled oil bath. Maintain this temperature for 4-6 hours. The mixture will initially become homogeneous before a precipitate begins to form.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 500 mL of ice-cold distilled water to maximize precipitation.

  • Isolation: Filter the resulting solid under vacuum, wash extensively with cold water, and dry in a vacuum oven at 60°C overnight to yield 8-chloroquinazolin-4(3H)-one.

Stage 2: Chlorination to 4,8-Dichloroquinazoline

Causality & Insight: The tautomeric amide/enol form of the quinazolinone must be converted into a reactive imidoyl chloride for subsequent functionalization. Phosphorus oxychloride ( ) serves as the chlorinating agent[1]. A catalytic amount of N,N-dimethylformamide (DMF) can be added to generate a Vilsmeier-Haack type intermediate, significantly accelerating the chlorination.

  • Setup: In a fume hood, equip a 250 mL two-neck flask with a reflux condenser and an inert gas (Argon) inlet.

  • Reaction: Suspend 8-chloroquinazolin-4(3H)-one (30.0 g, 0.166 mol) in (100 mL). Add 5 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3 hours. The suspension will dissolve, indicating the formation of the dichloro product.

  • Concentration: Cool the mixture to room temperature. Remove excess via rotary evaporation under reduced pressure (ensure the pump is equipped with a proper acid trap).

  • Quenching: Carefully pour the concentrated residue over crushed ice (200 g) while stirring vigorously to hydrolyze residual chlorophosphates.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Wash the combined organic layers with saturated and brine, dry over anhydrous , and concentrate to yield crude 4,8-dichloroquinazoline.

Stage 3: Regioselective Nucleophilic Substitution

Causality & Insight: This step relies on the differential reactivity of the two chlorine atoms. The C4 position is flanked by two electronegative nitrogen atoms, making it highly susceptible to nucleophilic attack by the methoxide ion[1]. Strict temperature control (0°C to room temperature) and stoichiometric control (exactly 1.05 equivalents of NaOMe) prevent unwanted substitution at the C8 position.

  • Setup: Equip a 250 mL round-bottom flask with a dropping funnel and a thermometer.

  • Preparation: Dissolve 4,8-dichloroquinazoline (20.0 g, 0.10 mol) in anhydrous methanol (100 mL) and cool the solution to 0°C in an ice bath.

  • Addition: Prepare a solution of sodium methoxide (NaOMe) by dissolving sodium metal (2.4 g, 0.105 mol) in anhydrous methanol (50 mL). Add this solution dropwise to the quinazoline mixture over 30 minutes, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (100 mL).

  • Purification: Separate the organic layer, wash with brine, dry over , and evaporate the solvent. Purify the crude product via recrystallization from a mixture of hexane/ethyl acetate to yield pure 8-Chloro-4-methoxyquinazoline.

Quantitative Data and Physicochemical Properties

The following table summarizes the key properties and expected metrics for the synthesized compound based on structural data[1].

Property / MetricValue / Description
IUPAC Name 8-Chloro-4-methoxyquinazoline
CAS Registry Number 154288-09-2
Molecular Formula
Molecular Weight 194.62 g/mol
Structural Core Fused benzene and pyrimidine ring (Quinazoline)
Expected Overall Yield 65% - 75% (over 3 steps)
Key Reactive Sites C8 (Chlorine - available for cross-coupling/substitution)C4 (Methoxy - can undergo oxidation or further displacement)

References

  • EvitaChem. "Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430) - EvitaChem: Methods and Technical Details." EvitaChem Product Catalog. Retrieved March 27, 2026. 1

  • Google Patents. "US3890319A - (2-imidazolin-2-ylamino) substituted quinolines, -quinoxalines and -quinazolines as antihypertensive agents." United States Patent Office. Retrieved March 27, 2026. 2

Sources

Application

Application Note: 8-Chloro-4-methoxyquinazoline as a Precursor for Advanced Kinase Inhibitors

Introduction and Scientific Rationale The quinazoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved targeted therapies (e.g., Gefitinib, Erlotin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The quinazoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved targeted therapies (e.g., Gefitinib, Erlotinib, and Afatinib). Within this chemical space, 8-Chloro-4-methoxyquinazoline serves as a highly versatile, bifunctional precursor for the synthesis of next-generation kinase and enzyme inhibitors[1].

The strategic placement of the substituents on this precursor offers two distinct pharmacological and synthetic advantages:

  • The 8-Chloro Substituent (Steric & Electronic Tuning): The chlorine atom at the C8 position provides critical steric bulk and lipophilicity. In the context of the ATP-binding pocket of kinases, this halogen often occupies a deep hydrophobic cleft, enhancing both target affinity (via halogen bonding) and metabolic stability by blocking cytochrome P450-mediated oxidation at the C8 position[2]. Furthermore, it serves as a synthetic handle for late-stage palladium-catalyzed cross-coupling[3].

  • The 4-Methoxy Substituent (Masked Electrophile): While 4-chloroquinazolines are traditional electrophiles for nucleophilic aromatic substitution (SNAr), they are highly susceptible to premature hydrolysis. The 4-methoxy group acts as a stable, "masked" leaving group. Under specific thermal or acidic conditions, it can be directly displaced by nucleophilic amines, avoiding the use of hazardous chlorinating agents like POCl3​ [1].

Recent literature highlights the utility of 8-substituted quinazolines not only in targeting classical receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, but also in novel immuno-oncology targets such as ENPP1 and p97/VCP[2][3][4].

Mechanistic Insights: Kinase Hinge Binding and Pathway Inhibition

To understand the causality behind synthesizing 4-amino-8-chloroquinazoline derivatives, one must examine the molecular recognition within the kinase domain. The N1 and N3 nitrogen atoms of the quinazoline core act as a bidentate hydrogen-bond acceptor/donor system, mimicking the adenine ring of ATP. This allows the molecule to anchor directly to the hinge region of the kinase (e.g., Met793 in EGFR).

By blocking the ATP-binding site, these inhibitors halt autophosphorylation and the subsequent downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for tumor cell proliferation and survival[2].

Pathway Ligand Growth Factor (e.g., EGF / VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR-2) Ligand->RTK Binding & Dimerization PI3K PI3K Complex RTK->PI3K Autophosphorylation Inhibitor 8-Chloroquinazoline Inhibitor Inhibitor->RTK ATP-Competitive Blockade AKT AKT Kinase PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Activation Outcome Tumor Proliferation & Survival mTOR->Outcome Translation & Growth

Fig 1. RTK signaling cascade and the targeted ATP-competitive blockade by quinazoline inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the 8-Chloro-4-methoxyquinazoline core dictates target selectivity. Table 1 summarizes representative SAR data demonstrating how modifications at the C4 and C8 positions impact kinase inhibitory activity and cellular efficacy.

Table 1: Impact of Quinazoline Core Modifications on Kinase Inhibition

Scaffold ModificationTarget Kinase / EnzymeBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Rationale for Experimental Choice
8-H, 4-AnilinoEGFR (WT)15.245.0Baseline hinge-binder; lacks deep pocket engagement.
8-Cl , 4-AnilinoEGFR (WT)4.5 12.3 C8-Cl fills the hydrophobic pocket, increasing affinity[2].
8-Cl , 4-(Piperidinyl)ENPP18.110.7Aliphatic amine at C4 shifts selectivity toward ENPP1[4].
8-Aryl, 4-AnilinoPI3Kα / p972.38.5C8 cross-coupling accesses deep binding clefts[3].

Experimental Workflows and Methodologies

The following protocols detail a self-validating, two-step synthetic workflow to generate highly functionalized kinase inhibitors starting from 8-Chloro-4-methoxyquinazoline.

Synthesis SM 8-Chloro-4-methoxyquinazoline (Precursor) Step1 SNAr Reaction (Amine, DIPEA, n-BuOH) SM->Step1 100°C, 16h Int 4-Amino-8-chloroquinazoline (Intermediate) Step1->Int IPC: LC-MS Step2 Suzuki Coupling (Pd-Catalyst, Boronic Acid) Int->Step2 90°C, Base Prod C8-Functionalized Kinase Inhibitor Step2->Prod Purification

Fig 2. Two-step synthetic workflow for functionalizing the quinazoline core at C4 and C8.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: Displace the 4-methoxy group with a primary or secondary amine to form the core 4-amino-8-chloroquinazoline pharmacophore.

Causality & Design Choices:

  • Solvent (n-Butanol): A high-boiling, polar protic solvent is chosen because it stabilizes the highly polar Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the displacement of the methoxy group[4].

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to scavenge any acidic byproducts without competing with the target amine for the electrophilic C4 position.

Step-by-Step Procedure:

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 8-Chloro-4-methoxyquinazoline (1.0 equiv, 5.0 mmol) and the target amine (e.g., substituted aniline or piperidine derivative, 1.2 equiv, 6.0 mmol) in anhydrous n-BuOH (15 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 12.5 mmol) dropwise to the stirring solution at room temperature under an inert Argon atmosphere.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 16 hours[4].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 195.0) is consumed, and the product mass is dominant.

  • Work-up: Cool the mixture to room temperature and quench with deionized water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Self-Validation (Purification): Wash the combined organic layers with brine to remove residual n-BuOH and DIPEA salts, which can inhibit downstream crystallization. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the intermediate.

Protocol B: Late-Stage C8 Functionalization via Suzuki-Miyaura Coupling

Objective: Replace the 8-chloro moiety with an aryl or heteroaryl group to probe deep hydrophobic pockets within the kinase hinge region.

Causality & Design Choices:

  • Catalyst System ( Pd2​(dba)3​ / XPhos): Aryl chlorides are notoriously unreactive in cross-coupling due to the high bond dissociation energy of the C-Cl bond. A highly active Palladium(0) source combined with XPhos (an electron-rich, sterically bulky biaryl phosphine ligand) is strictly required to force the oxidative addition step[3].

  • Base ( Cs2​CO3​ ): Cesium carbonate is selected over weaker bases because its superior solubility in organic solvent mixtures accelerates the transmetalation step, which is often rate-limiting for sterically hindered C8-substituted quinazolines.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine the 4-amino-8-chloroquinazoline intermediate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and Cs2​CO3​ (3.0 equiv, 3.0 mmol).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Sparge the solution vigorously with Argon for 15 minutes. Failure to degas will result in the immediate oxidation of the electron-rich Pd(0) catalyst, stalling the reaction.

  • Catalyst Addition: Quickly add Pd2​(dba)3​ (0.05 equiv, 5 mol%) and XPhos (0.1 equiv, 10 mol%) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C for 12 hours[3].

  • IPC & Work-up: Verify completion via TLC (Hexanes:EtOAc 1:1). Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc.

  • Isolation: Concentrate the filtrate and purify via preparative HPLC to isolate the final target kinase inhibitor. Confirm structure and purity (>95%) via 1H -NMR, 13C -NMR, and HRMS.

References

  • EvitaChem. "Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430) - Methods and Technical Details." EvitaChem Product Database, 2025. URL: ]">https://evitachem.com[1]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs." BenchChem Technical Library, 2025. URL: ]">https://www.benchchem.com[2]

  • Frontiers. "Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors." Frontiers in Chemistry, 2022. URL: ]">https://www.frontiersin.org[3]

  • ACS Publications. "Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry, 2025. URL: ]">https://pubs.acs.org[4]

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 8-Chloro-4-methoxyquinazoline

Introduction & Mechanistic Insights 8-Chloro-4-methoxyquinazoline (CAS 154288-09-2) is a highly valuable bicyclic heterocyclic building block utilized extensively in medicinal chemistry, particularly for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

8-Chloro-4-methoxyquinazoline (CAS 154288-09-2) is a highly valuable bicyclic heterocyclic building block utilized extensively in medicinal chemistry, particularly for the synthesis of kinase inhibitors and targeted oncology therapeutics[1]. Structurally, it consists of a pyrimidine ring fused to a benzene ring, featuring a methoxy group at the C4 position and a chlorine atom at the C8 position[1].

Causality in Reactivity & Catalyst Design: In standard quinazoline systems, the C4 position is highly electron-deficient due to the α-nitrogen effect, making C4-halides exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition[2]. However, in 8-chloro-4-methoxyquinazoline, the C4 position is protected by a methoxy group, directing metal-catalyzed cross-coupling exclusively to the C8-chloro position.

Coupling at the C8 position presents two distinct mechanistic challenges:

  • Electronic Deactivation: The C8-Cl bond is an unactivated aryl chloride compared to the highly reactive C4 position[2].

  • Steric & Chelating Hindrance: The C8 position is sterically hindered by the adjacent C7 peri-hydrogen. Furthermore, the adjacent N1 nitrogen lone pair can act as a chelating group, leading to severe catalyst poisoning if standard, low-steric phosphines (e.g., PPh3) are used[3].

To overcome the high activation energy barrier of the C8-Cl bond, modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos , RuPhos , or BrettPhos are strictly required[4]. These bulky, electron-rich ligands facilitate rapid oxidative addition while their spatial bulk prevents catalyst deactivation via N1-chelation[3].

Catalytic Cycle & Workflow

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C8-Cl Cleavage) Pd0->OxAdd 8-Chloro-4-methoxyquinazoline PdII Pd(II) Intermediate (8-Quinazolinyl-Pd-Cl) OxAdd->PdII Transmet Transmetalation / Amine Binding (Ar-B(OH)2 or R-NH2) PdII->Transmet Base (K3PO4 / Cs2CO3) PdII_Sub Pd(II) Complex (8-Quinazolinyl-Pd-Nu) Transmet->PdII_Sub RedElim Reductive Elimination (C-C or C-N Bond Formation) PdII_Sub->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Substituted 4-methoxyquinazoline RedElim->Product

Pd-Catalyzed Cross-Coupling Cycle for 8-Chloro-4-methoxyquinazoline.

Experimental Protocols

Protocol A: Suzuki-Miyaura C8-Arylation

Causality & Design: For C–C bond formation, XPhos is selected as the optimal ligand because its spatial bulk accelerates reductive elimination, a critical step when coupling sterically hindered heterocyclic boronic acids[4]. Anhydrous K3PO4 is chosen as the base over stronger alkoxides (like NaOtBu) to prevent the nucleophilic cleavage or hydrolysis of the C4-methoxy group[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloro-4-methoxyquinazoline (1.0 equiv, 1.0 mmol), the appropriate arylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.08 equiv, 8 mol%), and finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon three times to ensure a strictly oxygen-free environment, preventing Pd(0) oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe. Dioxane is preferred over THF as its higher boiling point (101°C) provides the thermal energy required for the challenging C8-Cl oxidative addition[2].

  • Reaction: Heat the mixture to 95°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material mass (m/z 195 [M+H]+) validates the completion of the oxidative addition and transmetalation steps.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the organic layer with water (3 x 15 mL) to remove residual boronic acid and phosphate salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (silica gel) to isolate the 8-aryl-4-methoxyquinazoline.

Protocol B: Buchwald-Hartwig C8-Amination

Causality & Design: Amination at the C8 position is notoriously difficult due to competitive β-hydride elimination and catalyst poisoning by the amine nucleophile[3]. RuPhos or BrettPhos are mandatory here; their specific bite angles and electron-rich nature strongly favor C–N reductive elimination over off-target pathways[4].

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube, add 8-chloro-4-methoxyquinazoline (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and Cs2CO3 (2.0 equiv, 2.0 mmol). Note: Cs2CO3 is utilized because its high solubility and mild nature prevent C4-methoxy hydrolysis while efficiently deprotonating the amine.

  • Amine & Solvent: Evacuate and backfill with Argon (3x). Add the primary or secondary amine (1.5 equiv, 1.5 mmol) and degassed toluene (10 mL). Toluene is non-polar and suppresses competitive SNAr side reactions.

  • Reaction: Stir at 100°C for 18 hours. The solution typically transitions from deep red to a dark amber color, indicating active catalysis.

  • Workup: Quench the reaction by cooling to room temperature and adding 10 mL of saturated aqueous NaHCO3. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry over MgSO4, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient) depending on the polarity of the amine adduct.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for various cross-coupling methodologies applied to the C8 position of 8-chloro-4-methoxyquinazoline.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Expected Yield Range
Suzuki-Miyaura (C-C)Pd2(dba)3 (2 mol%)XPhosK3PO41,4-Dioxane9575% – 90%
Buchwald-Hartwig (C-N)Pd(OAc)2 (5 mol%)RuPhos / BrettPhosCs2CO3Toluene10065% – 85%
Sonogashira (C-C)*PdCl2(PPh3)2 / CuINone (PPh3)i-Pr2NHTHFr.t. to 6050% – 70%

*Note: Sonogashira coupling yields are generally lower at the C8 position due to the lack of specialized biarylphosphine ligands in standard protocols[2].

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: National Institutes of Health (PMC) / MDPI URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

Applications of 8-Chloro-4-methoxyquinazoline in organic synthesis

Application Note: 8-Chloro-4-methoxyquinazoline as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry Executive Summary & Chemical Profiling 8-Chloro-4-methoxyquinazoline (CAS: 1231761-58-2 / 154288-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Chloro-4-methoxyquinazoline as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry

Executive Summary & Chemical Profiling

8-Chloro-4-methoxyquinazoline (CAS: 1231761-58-2 / 154288-09-2) is a highly versatile, bifunctional heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors[1]. The quinazoline core is a privileged scaffold in drug discovery, and this specific substitution pattern—a methoxy group at the highly electrophilic C-4 position and a chlorine atom at the C-8 position—provides orthogonal reactivity[1][2]. This allows for sequential, site-selective functionalization without the need for complex protecting group strategies.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

To successfully utilize 8-chloro-4-methoxyquinazoline in complex organic synthesis, one must understand the electronic environment of the quinazoline ring system:

  • The C-4 Methoxy Group (Masked Electrophile): In the quinazoline system, the C-4 position is highly electron-deficient due to the combined inductive and mesomeric effects of the two flanking nitrogen atoms (N1 and N3). Typically, a C-4 halogen is extremely reactive towards nucleophiles and prone to premature hydrolysis. By masking this position as a methoxy ether, the quinazoline ring is stabilized during transformations at other sites[1]. However, under forcing conditions or Lewis acid catalysis, the methoxy group can be displaced by amines via Nucleophilic Aromatic Substitution (SNAr) or cleaved to yield the thermodynamically stable quinazolinone core[1][3].

  • The C-8 Chlorine Atom (Cross-Coupling Handle): The C-8 position is less activated towards SNAr compared to C-2 or C-4. However, the C-8 chlorine is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4][5]. The presence of the stabilizing C-4 methoxy group ensures that palladium oxidative addition occurs selectively at the C-8 C-Cl bond without competing side reactions at the C-4 position.

Reactivity SM 8-Chloro-4-methoxyquinazoline (Orthogonal Core) C8 C-8 Functionalization (Pd-Catalyzed Cross-Coupling) SM->C8 Pd(dppf)Cl2, Boronic Acid, Base, Heat C4 C-4 Functionalization (SNAr Displacement) SM->C4 Amine (1° or 2°), Acid Catalysis, Reflux Demeth C-4 Demethylation (Ether Cleavage) SM->Demeth BBr3 or Aq. HBr, 0 °C to RT Prod1 8-Aryl-4-methoxyquinazoline (Kinase Inhibitor Precursor) C8->Prod1 Prod2 4-Amino-8-chloroquinazoline (Bioactive Pharmacophore) C4->Prod2 Prod3 8-Chloroquinazolin-4(3H)-one (Alkaloid Scaffold) Demeth->Prod3

Caption: Orthogonal reactivity pathways of 8-Chloro-4-methoxyquinazoline in organic synthesis.

Experimental Protocols & Self-Validating Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-8

Objective: Synthesize 8-aryl-4-methoxyquinazoline derivatives. Causality & Design: Aryl chlorides are notoriously sluggish in Suzuki couplings compared to bromides or iodides. To overcome the high activation energy required for the oxidative addition of the C-8 chlorine, a highly active palladium catalyst with a sterically demanding, electron-rich phosphine ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) is required[4][6]. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is essential for the transmetalation step[2][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloro-4-methoxyquinazoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol)[2][4].

  • Degassing (Critical for Validation): Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles or vigorously bubble Argon through the solution for 15 minutes. Self-Validation: Failure to rigorously degas will result in the formation of homocoupled boronic acid byproducts (biaryls) and palladium black precipitation.

  • Reaction: Heat the mixture to 90–100 °C under an Argon atmosphere for 12–16 hours[6]. Monitor conversion via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the 8-aryl-4-methoxyquinazoline.

Protocol B: SNAr Displacement of the C-4 Methoxy Group

Objective: Synthesize 4-amino-8-chloroquinazoline derivatives. Causality & Design: While methoxy groups are generally poor leaving groups in unactivated benzenes, the extreme electrophilicity of the quinazoline C-4 position alters this paradigm[1]. Using a high-boiling polar protic solvent (e.g., n-butanol) and an excess of amine drives the substitution. The addition of a catalytic amount of acid (e.g., HCl) protonates the N3 nitrogen, lowering the LUMO of the quinazoline ring and significantly accelerating the nucleophilic attack[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 8-chloro-4-methoxyquinazoline (1.0 equiv, 1.0 mmol) in anhydrous n-butanol (5 mL) in a sealed pressure tube.

  • Reagent Addition: Add the primary or secondary amine (3.0 equiv, 3.0 mmol) and a catalytic amount of concentrated HCl (0.1 equiv)[3].

  • Heating: Seal the tube and heat the mixture to 110 °C for 18–24 hours. Self-Validation: The reaction mixture typically transitions from a clear solution to a deep yellow/orange suspension as the highly conjugated 4-amino product forms.

  • Workup: Cool the mixture to 0 °C. If the product precipitates, collect it directly via vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and partition the residue between saturated aqueous NaHCO₃ and dichloromethane (DCM).

  • Isolation: Extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and purify via recrystallization or chromatography.

Protocol C: Demethylation to 8-Chloroquinazolin-4(3H)-one

Objective: Reveal the quinazolinone core for alkaloid synthesis. Causality & Design: Cleavage of the methyl ether requires a strong Lewis acid that can coordinate to the oxygen atom, weakening the O-CH₃ bond. Boron tribromide (BBr₃) is the reagent of choice. The reaction is initiated at 0 °C to control the highly exothermic complexation step, followed by warming to room temperature to drive the cleavage[3].

Step-by-Step Methodology:

  • Setup: Dissolve 8-chloro-4-methoxyquinazoline (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL) under Argon. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of BBr₃ in DCM (1.5 equiv, 1.5 mmol). Self-Validation: A white/yellow complex will immediately precipitate upon addition.

  • Reaction: Remove the ice bath and allow the suspension to stir at room temperature for 4 hours.

  • Quenching: Carefully cool the flask back to 0 °C and quench the excess BBr₃ by the slow, dropwise addition of methanol (2 mL), followed by water (10 mL).

  • Isolation: The resulting 8-chloroquinazolin-4(3H)-one typically precipitates as a white solid. Filter, wash with water and cold DCM, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 8-chloro-4-methoxyquinazoline, allowing for rapid comparison of synthetic strategies.

Reaction TypeTarget MotifKey Reagents / CatalystsOptimal SolventTemp (°C)Expected Yield (%)Mechanistic Driver
Suzuki-Miyaura 8-Aryl-4-methoxyquinazolineAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)90–10075–92%Pd oxidative addition into the C8–Cl bond[6].
Buchwald-Hartwig 8-Amino-4-methoxyquinazolineAmine, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene or 1,4-Dioxane100–11065–85%Bulky biaryl phosphine prevents catalyst deactivation.
SNAr (C-4) 4-Amino-8-chloroquinazolineAliphatic/Aromatic Amine, cat. HCln-Butanol or DMF110–12070–95%Acid-catalyzed LUMO lowering of the quinazoline ring[3].
Demethylation 8-Chloroquinazolin-4(3H)-oneBBr₃ (1.0 M in DCM)Dichloromethane (DCM)0 to RT>90%Lewis acid coordination and ether cleavage.

References

  • Pfizer Inc. US4029792A - (2-Imidazolin-2-ylamino) substituted -quinoxalines and -quinazolines as antihypertensive agents. Google Patents.
  • ACS Medicinal Chemistry Letters. Discovery of a Potent Anticancer Agent PVHD303 with in Vivo Activity. ACS Publications (2020). Available at:[Link]

  • Synthetic Communications. Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. ResearchGate (2017). Available at:[Link]

Sources

Method

Application Note: Advanced Handling, Storage, and Safety Protocols for 8-Chloro-4-methoxyquinazoline

Executive Summary 8-Chloro-4-methoxyquinazoline is a highly reactive bicyclic heterocyclic compound predominantly utilized as a critical intermediate in medicinal chemistry, specifically in the synthesis of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Chloro-4-methoxyquinazoline is a highly reactive bicyclic heterocyclic compound predominantly utilized as a critical intermediate in medicinal chemistry, specifically in the synthesis of kinase inhibitors targeting tumor progression [1][1]. Due to the presence of both a halogen (chlorine at C8) and a methoxy group (at C4) on the electron-deficient quinazoline core, the molecule exhibits specific sensitivities to moisture, light, and nucleophilic attack. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, transfer, and long-term storage of this compound.

Physicochemical Profiling

Note on Nomenclature: Commercial catalogs occasionally conflate 8-Chloro-4-methoxyquinazoline with its positional isomer 4-Chloro-8-methoxyquinazoline (CAS: 154288-09-2) [1][1]. Verification of the correct CAS number is mandatory prior to experimental use.

PropertyValue
IUPAC Name 8-Chloro-4-methoxyquinazoline
CAS Number 1231761-58-2
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Core Structure Heterocyclic Aromatic (Quinazoline)
Physical State Solid / Powder
Primary Sensitivities Moisture, Strong Oxidizers, UV/Vis Light

Mechanistic Rationale for Storage & Handling

To design an effective handling protocol, one must understand the chemical causality driving the compound's instability and toxicity:

  • Electrophilic Core & Hydrolysis Risk: The quinazoline core is highly electron-deficient due to the two nitrogen atoms in the pyrimidine ring. The methoxy group at the C4 position is highly activated. In the presence of ambient moisture, the C4 position is susceptible to nucleophilic attack by water, leading to the hydrolysis of the methoxy group to form a quinazolinone derivative. Thus, strictly anhydrous storage conditions are critical.

  • Photodegradation: Halogenated aromatic heterocycles can undergo radical-mediated cleavage when exposed to UV/Vis light. Amber glass storage is required to prevent photo-induced degradation.

  • Toxicological Profile: As a bioactive heterocyclic building block, it poses risks of skin, eye, and respiratory irritation. Analogous halogenated quinazolines require handling in closed equipment or certified fume hoods to prevent inhalation of aerosolized dust [2][2]. Furthermore, nitrile or neoprene gloves are mandated because quinazoline derivatives can permeate standard latex barriers over time [3][3].

DegradationMitigation cluster_pathways Environmental Stressors Compound 8-Chloro-4- methoxyquinazoline Moisture Moisture (H2O) Compound->Moisture Exposure Light UV/Vis Light Compound->Light Exposure Hydrolysis C4-Methoxy Hydrolysis Moisture->Hydrolysis Nucleophilic Attack Photo Photodegradation (Radical Cleavage) Light->Photo Excitation Mitigation1 Store in Desiccator (Argon Purge) Hydrolysis->Mitigation1 Prevented by Mitigation2 Amber Glass Vials (Dark Storage) Photo->Mitigation2 Prevented by

Degradation Pathways and Storage Mitigation Strategies.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, ensuring that environmental controls and safety measures are actively verified during execution.

Protocol A: Safe Handling & Weighing Workflows
  • Fume Hood Preparation: Activate the chemical fume hood. Ensure the sash is positioned at the correct operational height.

  • PPE Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and intact nitrile gloves. If handling large quantities outside a controlled hood, a NIOSH-approved N95/P2 respirator is required [3][3].

  • Anti-Static Weighing: Use a grounded, anti-static spatula to dispense the powder. This prevents the fine solid from aerosolizing and adhering to the walls of the weighing vessel.

  • Material Transfer: Transfer the weighed compound directly into a pre-tared, dry reaction flask or secondary amber vial.

  • Validation Check: Confirm the analytical balance returns to absolute zero after the transfer vessel is removed. A non-zero reading indicates residual hazardous powder is left on the weighing pan, requiring immediate decontamination.

HandlingWorkflow Step1 1. Fume Hood Validation Check airflow & negative pressure Step2 2. PPE Donning Nitrile gloves, N95, Goggles Step1->Step2 Step3 3. Anti-Static Weighing Use grounded spatulas Step2->Step3 Step4 4. Material Transfer Seal in secondary container Step3->Step4 Step5 5. Decontamination Solvent wipe & waste disposal Step4->Step5

Workflow for Safe Handling and Transfer of 8-Chloro-4-methoxyquinazoline.

Protocol B: Long-Term Storage & Environmental Control
  • Primary Containment: Place the remaining compound in an amber glass vial equipped with a PTFE-lined screw cap to block UV light and prevent chemical interaction with the seal.

  • Inert Gas Purging: Gently purge the headspace of the vial with dry Argon or Nitrogen gas for 5-10 seconds. This displaces atmospheric oxygen and moisture, preventing C4-methoxy hydrolysis.

  • Secondary Containment: Place the sealed vial inside a vacuum desiccator containing active indicating silica gel.

  • Temperature Control: Store the desiccator in a cool, dry environment (typically 2-8°C, or as specified by the manufacturer's Certificate of Analysis) away from incompatible materials like strong oxidizers .

  • Validation Check: Visually inspect the indicating silica gel in the desiccator weekly. The system is only validated if the gel remains blue (dry). If it turns pink (hydrated), the desiccant must be regenerated immediately before the internal humidity compromises the compound.

Protocol C: Spill Response & Decontamination
  • Isolation: Alert personnel in the immediate vicinity and isolate the spill area.

  • Dry Clean-up: Do not use water initially, as this can spread the compound and induce hydrolysis. Use a dedicated anti-static brush and dustpan to collect the solid powder [2][2].

  • Solvent Wipe: Wipe the affected area with a solvent compatible with quinazolines (e.g., isopropanol or ethanol) to dissolve and remove trace residues.

  • Waste Disposal: Place all contaminated materials (wipes, gloves, swept powder) into a clearly labeled hazardous waste container. Do not flush down the drain [2][2].

  • Validation Check: Perform a final wipe of the area with a clean Kimwipe. Inspect the surface visually (or under a portable UV lamp) to ensure absolutely no crystalline residue remains on the workspace.

References

  • Chemcia Scientific. "MATERIAL SAFETY DATA SHEET - 4-Chloro-2-chloromethyl-quinazoline". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-4-methoxyquinazoline

Welcome to the technical support center for the synthesis of 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and overcome common challenges in this synthetic pathway.

Introduction

8-Chloro-4-methoxyquinazoline is a key intermediate in the synthesis of various biologically active compounds. The quinazoline scaffold is a prominent feature in many pharmaceuticals, known for its diverse pharmacological activities.[1][2][3] The successful and high-yield synthesis of this intermediate is therefore a critical step in many research and development pipelines.

This guide will focus on the most common synthetic routes, with a particular emphasis on the Niementowski reaction for the formation of the quinazoline core, followed by subsequent functionalization to obtain the target molecule. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Our team of application scientists has compiled a list of frequently encountered issues during the synthesis of 8-Chloro-4-methoxyquinazoline. This section provides direct answers and actionable advice to get your synthesis back on track.

Q1: My yield of 8-chloroquinazolin-4-ol from the initial cyclization is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Niementowski reaction to form 8-chloroquinazolin-4-ol are a common challenge.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: The thermal condensation of 2-amino-3-chlorobenzoic acid and formamide requires high temperatures, typically in the range of 150-160°C.[1] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can lead to the decomposition of the starting material.

    • Causality: The Niementowski reaction proceeds through an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration.[1] These steps have significant activation energy barriers that require thermal energy to overcome.

    • Troubleshooting:

      • Carefully monitor and control the reaction temperature using a sand or oil bath.

      • If using conventional heating, ensure efficient heat transfer and stirring.

      • Consider using a higher boiling point solvent if necessary, although formamide often serves as both reactant and solvent.[4]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If starting material is still present after the recommended reaction time, consider extending the heating period.

  • Side Reactions: The formation of byproducts is a major contributor to low yields.

    • Decarboxylation of Starting Material: 2-amino-3-chlorobenzoic acid can undergo decarboxylation at elevated temperatures to form 2-chloroaniline. This byproduct can then react with formamide to generate undesired impurities.

    • Troubleshooting:

      • Avoid unnecessarily high reaction temperatures.

      • Consider using microwave-assisted synthesis, which can often reduce reaction times and minimize the formation of thermal degradation byproducts.[5][6]

Q2: I'm observing multiple spots on my TLC after the initial cyclization. What are the likely impurities?

A2: The presence of multiple spots on TLC indicates a mixture of products. Besides unreacted starting material, common impurities in the synthesis of 8-chloroquinazolin-4-ol include:

  • N-formyl-2-amino-3-chlorobenzoic acid: This is the initial intermediate of the Niementowski reaction.[1] Its presence suggests that the cyclization step is incomplete.

  • 2-Chloroaniline: As mentioned previously, this is a product of the thermal decarboxylation of the starting material.

  • Di-formylated byproducts: Under harsh conditions, over-reaction with formamide can occur.

Troubleshooting Workflow for Low Yield and Impurities

SynthesisPathway A 2-Amino-3-chlorobenzoic Acid B 8-Chloroquinazolin-4-ol A->B Formamide, 150-160°C or MW C 4,8-Dichloroquinazoline B->C POCl3, reflux D 8-Chloro-4-methoxyquinazoline C->D NaOMe, MeOH

Sources

Optimization

Troubleshooting 8-Chloro-4-methoxyquinazoline solubility issues

Technical Support Center: 8-Chloro-4-methoxyquinazoline Welcome to the technical support center for 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Chloro-4-methoxyquinazoline

Welcome to the technical support center for 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimentation. As your partner in research, we are committed to ensuring you can seamlessly integrate this compound into your workflows. This resource combines fundamental chemical principles with practical, field-tested protocols to help you overcome solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. The answers are structured to not only provide a solution but also to explain the underlying scientific reasoning, empowering you to make informed decisions in your future experiments.

Q1: My 8-Chloro-4-methoxyquinazoline is not dissolving in my aqueous buffer. What is happening and what should I do?

A1: This is a common and expected observation. The chemical structure of 8-Chloro-4-methoxyquinazoline, with its largely aromatic and heterocyclic core, imparts a significant nonpolar character.[1] The chloro and methoxy groups, while possessing some polarity, are not sufficient to overcome the hydrophobicity of the quinazoline ring system, leading to poor solubility in water and aqueous buffers.[2][3]

Troubleshooting Steps:

  • Solvent Selection is Key: Do not attempt to dissolve 8-Chloro-4-methoxyquinazoline directly in aqueous solutions. You must first prepare a concentrated stock solution in a suitable organic solvent.

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[4][][6] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including heterocyclic compounds like quinazolines.[7][8]

  • Serial Dilution: Once a clear, concentrated stock solution is prepared in DMSO, you can perform serial dilutions into your aqueous buffer. It is crucial to add the stock solution to the buffer in small aliquots while vortexing or stirring to prevent the compound from precipitating out of solution.[9]

Q2: I'm using an organic solvent, but the compound is still not fully dissolving or is precipitating. What are my next steps?

A2: Even in organic solvents, solubility can be limited, especially at higher concentrations. The rate of dissolution can also be slow. If you are experiencing issues, consider the following factors and solutions.

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 A Initial Observation: Incomplete Dissolution or Precipitation B Step 1: Apply Physical Energy - Gentle Warming (37-50°C) - Sonication A->B Is the solvent appropriate (e.g., DMSO)? C Step 2: Assess Alternative Solvents - NMP or DMF for higher polarity - Ethanol for less polar needs B->C Issue Persists E Outcome: Clear Homogeneous Solution B->E Success D Step 3: Consider Co-Solvent System - e.g., DMSO/Ethanol blend C->D Issue Persists C->E Success D->E Success

Caption: Troubleshooting workflow for solubility issues.

Detailed Explanation:

  • Gentle Warming: Heating the solution can significantly increase both the solubility and the rate of dissolution. We recommend a water bath set to 37-50°C.[9] Avoid aggressive heating, as it could potentially degrade the compound, although DMSO itself is thermally stable.[8]

  • Sonication: Using an ultrasonic bath can break up solid aggregates and accelerate the dissolution process through cavitation.[][6] This is often very effective for stubborn particles.

  • Alternative Solvents: If DMSO is not providing the desired solubility or is incompatible with your assay, consider other solvents based on the polarity required. For highly polar alternatives, N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have shown excellent solubilizing power for similar quinazoline structures.[10] For slightly less polar systems, heated ethanol or methanol may be an option, though solubility is expected to be lower.[4][]

  • Co-Solvent Systems: In some cases, a mixture of solvents can be effective. For example, creating a stock in DMSO and then diluting it into a co-solvent mixture (e.g., ethanol/buffer) before the final dilution into the aqueous medium can sometimes maintain solubility.

Q3: What is the maximum concentration I can expect to achieve for 8-Chloro-4-methoxyquinazoline?

A3: While specific, validated solubility data for 8-Chloro-4-methoxyquinazoline is not widely published, we can extrapolate from structurally similar compounds to provide a reliable estimate. For a related compound, 8-Chloroquinazolin-4(1H)-one, a solubility of 22.5 mg/mL (or ~124.6 mM) in DMSO has been reported.[6] A comprehensive study on 2-Chloro-4-amino-6,7-dimethoxyquinazoline provides further insight into solvent efficacy.[10]

Based on this data, we have compiled the following table to guide your experimental design.

Data Presentation: Expected Solubility of 8-Chloro-4-methoxyquinazoline in Common Solvents

SolventExpected Solubility RankRationale & Comments
N-Methyl-2-pyrrolidone (NMP) Very HighA powerful polar aprotic solvent, shown to be superior to DMSO for similar structures.[10]
Dimethyl sulfoxide (DMSO) HighThe standard recommended solvent. Expect solubility in the high mg/mL range.[6][11]
Dimethylformamide (DMF) HighAnother effective polar aprotic solvent, with performance close to DMSO.[10]
Ethanol / Methanol Moderate to LowSolubility is significantly lower than in DMSO/DMF. Heating may be required.[4][]
Toluene Very LowA nonpolar solvent, not recommended for this compound.[10]
Water / Aqueous Buffers Extremely LowConsidered practically insoluble.[4][12]

Experimental Protocols

Adherence to a validated protocol is critical for reproducibility. The following section provides a step-by-step guide for preparing a stock solution of 8-Chloro-4-methoxyquinazoline.

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed for your specific requirements.

Materials:

  • 8-Chloro-4-methoxyquinazoline (MW: 194.62 g/mol )[1]

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional, but recommended)

Procedure:

  • Calculate Required Mass:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L * 0.001 L * 194.62 g/mol * 1000 mg/g = 19.46 mg

  • Weighing the Compound:

    • Carefully weigh out 19.46 mg of 8-Chloro-4-methoxyquinazoline using an analytical balance and add it to your vial.

  • Adding Solvent:

    • Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Cap the vial securely and vortex the mixture for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next step.

  • Assisted Dissolution (If Necessary):

    • Option A (Warming): Place the vial in a water bath at 37°C for 10-15 minutes. Intermittently vortex the solution every few minutes.[9]

    • Option B (Sonication): Place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[6]

    • Caution: Ensure all precipitate has completely re-dissolved before use.[9]

  • Storage:

    • Once a clear, homogeneous solution is achieved, store the stock solution at -20°C or -80°C in an airtight, light-protected vial.

    • Note on Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as this can lead to compound precipitation over time.[13] Consider preparing smaller aliquots for daily use.

Chemical Structure and Solubility Determinants

Understanding the molecular structure is key to predicting and troubleshooting its behavior.

Caption: Key structural features influencing solubility.

The quinazoline core is a bicyclic aromatic heterocycle, which is inherently hydrophobic and planar, favoring stacking interactions over interactions with water. The chloro group at position 8 is electron-withdrawing and contributes to the molecule's overall nonpolar character.[2] The methoxy group at position 4 is electron-donating and provides a site for potential hydrogen bonding, but its impact is insufficient to grant significant aqueous solubility.[3]

References

  • LookChem. Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline | Chemical Properties. LookChem. Available from: [Link]

  • NextSDS. 8-chloro-4-(methoxymethyl)quinoline — Chemical Substance Information. NextSDS. Available from: [Link]

  • Journal of Chemical & Engineering Data. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. ACS Publications. Available from: [Link]

  • AERU. 8-chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. AERU. Available from: [Link]

  • PMC. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. PMC. Available from: [Link]

  • PMC. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available from: [Link]

  • PubChem. 4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. PubChem. Available from: [Link]

  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Scribd. Solubility Data of DMSO. Scribd. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. MP Biomedicals. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Impurities in 8-Chloro-4-methoxyquinazoline Reactions

Welcome to the technical support center for the synthesis of 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Chloro-4-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a key building block in medicinal chemistry, particularly for developing targeted therapies, achieving high purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific, practical issues you may encounter during your experiments. The solutions provided are based on a causative approach to problem-solving, ensuring a robust and reproducible synthetic process.

Q1: My reaction to form 8-Chloro-4-methoxyquinazoline shows low yield and significant unreacted starting material. What are the likely causes and how can I resolve this?

A1: This is a common issue often rooted in reaction kinetics or reagent deactivation. Let's break down the potential causes and solutions, assuming a standard synthetic route such as the nucleophilic substitution of a 4-chloro precursor with a methoxide source.

Causality & Solutions:

  • Reagent Potency: The primary suspect is often the methoxide source (e.g., sodium methoxide). It is highly hygroscopic and can be deactivated by moisture.

    • Action: Always use freshly opened sodium methoxide or a solution titrated to confirm its concentration. Ensure all solvents, particularly aprotic polar solvents like DMF or DMSO, are rigorously dried before use.

  • Reaction Temperature & Time: Nucleophilic aromatic substitution (SNAr) on the quinazoline ring can be sluggish.[2]

    • Action: If you are running the reaction at room temperature, consider gradually increasing the heat. A temperature range of 60-80 °C is often effective. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent degradation.

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the methoxide salt, enhancing the nucleophilicity of the methoxide anion.[2][3]

    • Action: If you are using a less polar solvent, switching to DMSO or DMF could significantly improve the reaction rate and yield.

  • Substituent Effects: The presence of the electron-withdrawing chlorine atom at the 8-position influences the reactivity of the 4-position. While it activates the ring for nucleophilic attack, other electronic factors can play a role.

    • Action: Ensure your reaction time is sufficient. For some quinazoline derivatives, extended reaction times (8-12 hours or more) may be necessary for complete conversion.[3]

Q2: I've isolated a significant impurity with the same mass as my product. How can I identify it, and what might have caused its formation?

A2: An impurity with an identical mass strongly suggests the formation of a structural isomer or a tautomer that is stable under the isolation conditions.

Identification & Causality:

  • Structural Isomerism: Depending on your starting materials, it's possible for substituents to rearrange or react at different positions. For instance, if starting from a precursor with multiple reactive sites, competitive reactions can occur.

  • N-Oxide Formation: The nitrogen atoms in the pyrimidine ring can be oxidized to form quinazoline N-oxides, which would have a different mass but can sometimes be a consideration in complex reaction mixtures.[4]

  • Identification Workflow:

    • Comprehensive Spectroscopic Analysis: The most powerful tool for distinguishing isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed analysis of ¹H, ¹³C, and 2D-NMR (like COSY and HMBC) spectra will reveal different connectivity and establish the correct structure.

    • Hyphenated Mass Spectrometry: Use techniques like LC-MS/MS. The fragmentation patterns of isomers in the mass spectrometer are often distinct, providing clues to their structure.[5] This approach is a cornerstone of modern impurity profiling.[6]

    • HPLC Method Development: Develop a high-resolution HPLC method that can separate the two compounds. Using a different column chemistry (e.g., C18 vs. Phenyl-Hexyl) or mobile phase modifiers can achieve baseline separation, allowing for accurate quantification.[7]

Common Cause: A frequent source of isomeric impurities is the use of a precursor that itself contains isomeric impurities. Always verify the purity and identity of your starting materials.

Q3: A persistent impurity co-elutes with my product during column chromatography. What alternative purification strategies can I employ?

A3: Co-elution is a frustrating but solvable challenge. When standard silica gel chromatography fails, a multi-pronged approach is necessary.

Purification Strategies:

  • Optimize Chromatography:

    • Change Solvent System: Systematically vary the polarity and composition of your mobile phase. Introducing a third solvent can sometimes alter selectivity.

    • Switch Stationary Phase: If C18 (reversed-phase) isn't working, consider other stationary phases like those with cyano or phenyl functionalities, which offer different separation mechanisms.

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities, provided a suitable solvent system can be found.

    • Action: See the detailed protocol below. The key is to identify a solvent (or solvent pair) in which your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains in solution.

  • Acid-Base Extraction: The quinazoline scaffold has basic nitrogen atoms. This property can be exploited if the impurity lacks similar basicity.

    • Action: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The 8-Chloro-4-methoxyquinazoline will move to the aqueous phase as a salt. Wash the organic layer, then basify the aqueous layer (e.g., with NaHCO₃) and re-extract your product back into an organic solvent.

Q4: My final product appears colored (yellow or brown) and its purity degrades upon storage. What is causing this instability?

A4: Quinazoline derivatives can be susceptible to degradation, especially when exposed to air, light, or residual acid/base from the synthesis.[8]

Stabilization & Prevention:

  • Atmospheric Oxidation: Many N-heterocyclic compounds are prone to slow oxidation in the presence of air and light, leading to colored degradation products.

    • Action: After the final purification step, ensure the product is thoroughly dried under a high vacuum to remove all residual solvents. Store the final compound under an inert atmosphere (Nitrogen or Argon) in an amber vial at a low temperature (2-8 °C is recommended).

  • Residual Catalysts/Reagents: Trace amounts of acid or base can catalyze hydrolysis or other degradation pathways over time.

    • Action: Ensure your workup procedure effectively neutralizes the reaction mixture. A final wash of the organic solution with brine can help remove residual water-soluble species. Confirm the absence of acidic or basic residues before final solvent evaporation.

  • Photolytic Degradation: Exposure to UV light can promote the formation of radical species and subsequent decomposition.

    • Action: Conduct final purification and handling steps in a fume hood with the sash down to minimize light exposure, or use amber glassware.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes of the starting materials for this synthesis? A1: The principle of "garbage in, garbage out" is highly applicable here. The two most critical attributes are:

  • Purity: The starting material (e.g., 8-chloro-4(3H)-quinazolinone or 2-amino-3-chlorobenzoic acid) should be of the highest possible purity (>98%).[10] Pay close attention to isomeric impurities, which can be difficult to remove later.

  • Absence of Water: For steps involving moisture-sensitive reagents like POCl₃, SOCl₂, or sodium methoxide, the starting material and solvents must be anhydrous. Water can consume expensive reagents and generate undesirable side products like hydrochloric acid, which can further catalyze degradation.

Q2: Which analytical techniques are essential for in-process control (IPC) and final product release? A2: A robust analytical strategy is key to a successful and reproducible synthesis.

  • In-Process Control (IPC): TLC is excellent for qualitative, real-time monitoring of reaction progress. For more quantitative IPC, a rapid HPLC method is invaluable.

  • Final Product Release: For confirming the identity and purity of your final 8-Chloro-4-methoxyquinazoline, the following are essential:

    • HPLC: For quantitative purity analysis (should be >95-97% for most research applications).[11]

    • ¹H and ¹³C NMR: To confirm the chemical structure and rule out isomers.

    • Mass Spectrometry (MS): To confirm the molecular weight.[1]

Q3: Can microwave-assisted synthesis improve the purity profile of 8-Chloro-4-methoxyquinazoline? A3: Yes, microwave irradiation is an excellent tool for optimizing quinazoline synthesis. By enabling rapid and uniform heating, it can significantly shorten reaction times.[12][13] This often leads to a cleaner reaction profile with fewer degradation-related byproducts that can form during prolonged heating under conventional conditions. It is particularly effective for challenging nucleophilic substitution reactions.[2]

Data & Protocols

Table 1: Recommended HPLC Conditions for Purity Analysis

This table provides a starting point for developing a robust HPLC method for analyzing 8-Chloro-4-methoxyquinazoline and related impurities.[7][14]

ParameterStandard RP-HPLCHigh-Resolution RP-HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min10% to 95% B over 8 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nm & 340 nmDiode Array Detector (DAD)
Advantage Robust, widely availableHigher sensitivity and resolution
Experimental Protocol: Recrystallization of 8-Chloro-4-methoxyquinazoline

This protocol outlines a standard procedure for purifying the final product.

  • Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. Look for a single solvent or a binary solvent pair where the compound is sparingly soluble at room temperature but fully dissolves when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, you may then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight.

Visualization of Troubleshooting Workflow

The following decision tree provides a logical path for troubleshooting low product yield in your synthesis.

G start Low Yield of 8-Chloro-4-methoxyquinazoline check_sm Verify Starting Material (SM) Purity via HPLC/NMR start->check_sm sm_ok SM Purity >98%? check_sm->sm_ok sm_impure Purify Starting Material (Recrystallize/Chromatography) sm_ok->sm_impure No check_reagents Check Reagents & Solvents sm_ok->check_reagents Yes sm_impure->check_sm reagents_ok Reagents fresh? Solvents anhydrous? check_reagents->reagents_ok reagents_bad Use Fresh Reagents & Dry Solvents reagents_ok->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes reagents_bad->check_reagents conditions_ok Temp/Time sufficient? (e.g., 60-80°C, 8-12h) check_conditions->conditions_ok conditions_bad Increase Temperature/Time Monitor by TLC/HPLC conditions_ok->conditions_bad No check_workup Analyze Aqueous & Organic Layers from Workup conditions_ok->check_workup Yes conditions_bad->check_conditions workup_ok Product lost in aqueous layer? check_workup->workup_ok workup_bad Optimize Extraction pH & Solvent Choice workup_ok->workup_bad Yes success Yield Improved workup_ok->success No workup_bad->success

Caption: A decision tree for troubleshooting low product yield.

References
  • EvitaChem. (n.d.). 8-Chloro-4-methoxyquinazoline.
  • BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Matias, R., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PMC - NIH. (2026).
  • PMC. (n.d.).
  • Asian Journal of Research in Chemistry. (2012).
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Hima, B. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • ResearchGate. (n.d.).
  • SciELO México. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives.
  • ResearchGate. (n.d.).
  • Nemez, D., et al. (2023).
  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methoxyquinazoline.
  • Chromatography Online. (2026). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • HPLC Troubleshooting Guide. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2016). A novel and cost-effective process for the synthesis of dibenzo[b,e][1][8]diazepines.

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PMC. (2022).
  • MDPI. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Sunway Pharm Ltd. (n.d.). 4-chloro-8-methoxyquinazoline - CAS:154288-09-2.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Quinazoline Derivatives

Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Quinazolines are a vital class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a critical aspect of medicinal chemistry and drug discovery.[1][2][3] This resource aims to equip you with the knowledge to navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My quinazoline synthesis is resulting in a low yield. What are the most common culprits?

Low yields are a frequent issue and can often be traced back to a few key factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst are all critical and highly interdependent.[4][5] For instance, polar solvents often favor the desired C(sp²)-N bond formation required for the quinazoline ring system, while nonpolar solvents might promote the formation of benzimidazole byproducts.[6]

  • Purity of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can lead to undesired side reactions, consuming your starting materials and reducing the yield of the target quinazoline derivative.[4]

  • Inefficient Catalyst Activity: The chosen catalyst may not be optimal for your specific substrates, or it may have degraded. Both homogeneous and heterogeneous catalysts are employed in quinazoline synthesis, and their efficiency can be affected by various factors, including the presence of moisture or air.[7][8]

Q2: I am observing the formation of a significant amount of quinazolinone byproduct. How can I minimize this?

The formation of quinazolinones is a common side reaction, particularly in syntheses like the Niementowski reaction.[4] Here are some strategies to suppress it:

  • Adjusting Reaction Conditions: Fine-tuning the reaction parameters is crucial. For example, in the Niementowski synthesis, using an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone.[4]

  • pH Control: The pH of the reaction mixture can significantly influence the reaction pathway. Careful control of the acidity or basicity can help to minimize the formation of unwanted byproducts.[4]

Q3: What are the most effective purification techniques for quinazoline derivatives?

Standard laboratory techniques are typically effective for purifying quinazoline derivatives:[4]

  • Recrystallization: This is often a good first step for removing major impurities and is a cost-effective method.[4]

  • Column Chromatography: For more challenging separations or to achieve high purity, column chromatography is a highly effective technique.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): In cases where impurities are structurally very similar to the product, preparative HPLC may be necessary to achieve the desired level of purity.[4]

Q4: Can microwave-assisted synthesis improve my results?

Yes, microwave irradiation has proven to be a powerful tool for synthesizing quinazolines and quinazolinones.[4][9] The benefits include:

  • Reduced Reaction Times: Microwave heating can dramatically shorten reaction times compared to conventional heating methods.[4]

  • Improved Yields: Often, microwave-assisted synthesis leads to higher product yields.[4]

  • Cleaner Reactions: Reactions are often cleaner, with fewer side products, simplifying the work-up and purification process.[4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis of quinazoline derivatives, categorized by the problem observed.

Problem 1: Low or No Product Formation

Possible Causes & Step-by-Step Solutions

Potential Cause Explanation Troubleshooting Protocol
Inappropriate Solvent Polarity The polarity of the solvent can dictate the reaction pathway. Non-polar solvents may favor the formation of byproducts like benzimidazoles.[6]1. Analyze Solvent Choice: If using a non-polar solvent (e.g., toluene, THF), consider switching to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol, water).[6] 2. Solubility Check: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reactions.[6] 3. Literature Review: Consult the literature for solvent systems successfully used for similar quinazoline syntheses.
Incorrect Base Strength or Type The base is often crucial for deprotonation and cyclization steps. A base that is too weak may not be effective.[6]1. Evaluate Base Strength: If using a weak base (e.g., Na₂CO₃), consider a stronger base (e.g., K₂CO₃, Cs₂CO₃).[6] 2. Consider Organic Bases: In some cases, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) may be more effective, especially in combination with polar aprotic solvents.[6] 3. Solubility of Base: Ensure the chosen base is soluble in the reaction medium.
Insufficient Reaction Temperature Many quinazoline syntheses, such as the Bischler cyclization, require elevated temperatures to proceed efficiently.[6]1. Gradual Temperature Increase: Incrementally increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS. 2. Monitor for Decomposition: Be vigilant for any signs of product or starting material decomposition at higher temperatures. 3. Microwave Synthesis: Consider using microwave irradiation to achieve higher temperatures and faster reaction rates.[4][9]
Catalyst Inactivity The catalyst, whether a transition metal or an acid, may be inactive or poisoned.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 2. Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate. 3. Screen Different Catalysts: If the problem persists, screen a variety of catalysts known to be effective for quinazoline synthesis (e.g., copper, palladium, iron, or Lewis acids).[1][7][8]
Poor Quality Starting Materials Impurities in the starting materials can inhibit the reaction or lead to side products.[4]1. Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis. 2. Purify Starting Materials: If impurities are detected, purify the starting materials by recrystallization, distillation, or chromatography before use.
Problem 2: Formation of Significant Byproducts

Possible Causes & Step-by-Step Solutions

Potential Cause Explanation Troubleshooting Protocol
Formation of Benzimidazoles This is often favored in non-polar solvents where an alternative cyclization pathway can dominate.[6]1. Switch to Polar Solvents: Changing the solvent to a more polar one, such as DMF, DMSO, or water, can shift the reaction equilibrium towards the formation of the desired quinazoline.[6]
Formation of Quinazolinones As discussed in the FAQs, this is a common issue, especially in reactions like the Niementowski synthesis.[4]1. Stoichiometry Adjustment: In the Niementowski reaction, using an excess of formamide can favor the desired product.[4] 2. pH Control: Carefully adjust and monitor the pH of the reaction mixture.[4]
Hydrolysis of Quinazoline Product Quinazolines can be susceptible to hydrolysis, especially under acidic or alkaline conditions at elevated temperatures, leading to ring-opening.[10]1. Milder Reaction Conditions: Attempt the reaction at a lower temperature or for a shorter duration. 2. Neutral Work-up: During the work-up procedure, ensure that the pH is kept as close to neutral as possible. 3. Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize exposure to harsh conditions.
Side Reactions of Functional Groups Reactive functional groups on the starting materials may undergo undesired transformations under the reaction conditions.1. Protecting Groups: Consider using protecting groups for sensitive functionalities that can be removed after the quinazoline core has been formed. 2. Milder Reagents: Explore the use of milder reagents or catalysts that are less likely to affect sensitive functional groups.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for optimizing quinazoline synthesis.

G cluster_0 Reaction Setup & Execution cluster_1 Monitoring & Analysis cluster_2 Troubleshooting & Optimization A 1. Reactant Preparation (Purity Check) B 2. Solvent & Catalyst Selection A->B C 3. Reaction Assembly (Inert Atmosphere if needed) B->C D 4. Heating & Stirring (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up & Isolation E->F G 7. Purification (Recrystallization, Chromatography) F->G H 8. Characterization (NMR, MS, MP) G->H I Low Yield or No Product? H->I J Significant Byproducts? I->J No K Modify Reaction Conditions: - Solvent - Temperature - Catalyst - Base I->K Yes L Purify Starting Materials I->L If conditions optimized J->K Yes M Successful Synthesis J->M No K->C L->A

Caption: A general workflow for the synthesis, analysis, and optimization of quinazoline derivatives.

Key Reaction Parameters and Their Effects

The following table summarizes the impact of various reaction parameters on the synthesis of quinazoline derivatives.

Parameter Effect on Reaction Optimization Strategy
Solvent Influences reactant solubility, reaction pathway, and can favor the formation of either the desired quinazoline or byproducts.[6] Polar solvents generally favor quinazoline formation.[6]Screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Ethanol, Water).[6]
Temperature Affects reaction rate and can influence the product distribution. Some syntheses require high temperatures to overcome activation energy barriers.[6]Gradually increase the temperature from room temperature to the boiling point of the solvent, monitoring for product formation and decomposition.[11]
Catalyst Can significantly increase the reaction rate and selectivity. A wide variety of catalysts are used, including Lewis acids, Brønsted acids, and transition metals (e.g., Cu, Pd, Fe, Co).[1][7][8]Screen different types of catalysts and vary the catalyst loading. Ensure the catalyst is active and handled under appropriate conditions.
Base Promotes deprotonation and cyclization steps. The strength and type of base can impact the reaction rate and yield.[6]Test a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DABCO, Et₃N) bases of varying strengths.[6]
Reactant Concentration Can affect reaction kinetics. In some cases, high concentrations can lead to side reactions or precipitation.Start with a standard concentration (e.g., 0.1-1 M) and adjust as needed.
Reaction Time Insufficient time will lead to incomplete conversion, while prolonged times may result in product decomposition or byproduct formation.Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common problems in quinazoline synthesis.

G start Start: Low Yield or Byproduct Formation q1 Are starting materials pure? start->q1 sol_purify Purify starting materials (Recrystallize, Chromatograph) q1->sol_purify No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No sol_purify->start sol_solvent Switch to a polar solvent (DMF, DMSO, etc.) q2->sol_solvent No q3 Is the temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol_solvent->start sol_temp Gradually increase temperature or use microwave heating q3->sol_temp No q4 Is the catalyst/base effective? q3->q4 Yes a3_yes Yes a3_no No sol_temp->start sol_cat_base Screen different catalysts/bases or increase loading q4->sol_cat_base No end_success Successful Synthesis q4->end_success Yes a4_yes Yes a4_no No sol_cat_base->start

Caption: A decision tree for systematically troubleshooting quinazoline synthesis.

References

  • Jadhav, S. D., & Sharma, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • More, S. V., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review.
  • El-Hashash, M. A., & El-Gendy, A. M. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical Reviews.
  • Ahmad, I., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Wikipedia contributors. (2023). Quinazoline. Wikipedia. [Link]

  • ResearchGate. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
  • Kumar, A., & Kumar, V. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

Advanced purification techniques for 8-Chloro-4-methoxyquinazoline

An Advanced Guide to the Purification of 8-Chloro-4-methoxyquinazoline This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Guide to the Purification of 8-Chloro-4-methoxyquinazoline

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and advanced protocols for the purification of 8-Chloro-4-methoxyquinazoline. As a key intermediate in medicinal chemistry, achieving high purity is critical for reliable downstream applications and regulatory compliance. This document moves beyond standard procedures to address complex purification challenges, explaining the scientific principles behind each recommended solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 8-Chloro-4-methoxyquinazoline?

A1: Impurities are typically process-related and can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 2-amino-3-chlorobenzoic acid derivatives, byproducts from incomplete cyclization, or regioisomers.[1][2] For instance, if the synthesis involves the chlorination of a quinazolinone precursor, residual starting material or over-chlorinated species might be present.[3] Understanding the synthetic route is the first step in hypothesizing the impurity profile.

Q2: My initial purification by standard silica gel column chromatography gives poor separation. What is happening?

A2: Poor separation on silica gel often occurs when the polarity of the target compound and a key impurity are very similar.[4] 8-Chloro-4-methoxyquinazoline is a moderately polar molecule. If an impurity has a similar structure, for example, a positional isomer, it will have a very similar affinity for the stationary phase, leading to co-elution. Another cause can be improper column packing or using a suboptimal solvent system that doesn't provide adequate resolution.[4]

Q3: When should I consider using more advanced purification techniques over traditional recrystallization or column chromatography?

A3: Advanced techniques are warranted when high-purity requirements (>99%) cannot be met by standard methods. Consider upgrading your technique if you observe:

  • Structurally similar impurities: Impurities that are very close in polarity and structure to the target compound.[5]

  • Chiral compounds: If you are working with chiral derivatives, specialized techniques are necessary for enantiomeric separation.[6]

  • Thermally labile compounds: Compounds that degrade under the prolonged heating often required for recrystallization.[7]

  • Trace-level impurities: When impurities must be reduced to very low levels for pharmacological or clinical studies.

Q4: How does the stability of 8-Chloro-4-methoxyquinazoline affect purification choices?

A4: The quinazoline ring is generally stable, but like many heterocyclic compounds, it can be susceptible to degradation under harsh conditions such as strong acids, bases, or high temperatures for extended periods.[7] Forced degradation studies on similar quinazolinone structures show potential for hydrolytic and oxidative degradation.[7] This is a critical consideration; for example, if acidic or basic modifiers are used in a chromatographic mobile phase, their effect on the compound's stability should be assessed to avoid creating new impurities during the purification process itself.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 8-Chloro-4-methoxyquinazoline in a question-and-answer format.

Problem 1: After column chromatography, HPLC analysis still shows a significant, closely-eluting impurity.

  • Possible Cause 1: Suboptimal Solvent System. The chosen eluent may not have sufficient selectivity to resolve the two compounds.

    • Solution: Systematically re-optimize the mobile phase. Use Thin Layer Chromatography (TLC) to screen various solvent systems with different selectivities. Instead of just varying the ratio of hexane/ethyl acetate, try incorporating a third solvent like dichloromethane or a small amount of methanol to modulate the polarity and interactions with the stationary phase.[4]

  • Possible Cause 2: Impurity is a Structural Isomer. The impurity may be a regioisomer with nearly identical polarity, making separation on silica very difficult.

    • Solution: Switch to a different chromatographic mode. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent alternative as it separates compounds based on hydrophobicity rather than polarity.[1] The different separation mechanism often provides the necessary resolution. For even more challenging separations, Supercritical Fluid Chromatography (SFC) can offer unique selectivity.[5]

Problem 2: The compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: High Impurity Load. A significant amount of impurities can suppress crystallization and lead to the formation of an oil.

    • Solution: Perform a preliminary purification step. Run a quick "plug" of silica gel chromatography to remove the bulk of the impurities before attempting recrystallization. This will increase the relative concentration of the desired compound, favoring crystal lattice formation.

  • Possible Cause 2: Inappropriate Solvent Choice. The boiling point of the chosen solvent may be higher than the melting point of your compound (or the melting point of the eutectic mixture of your compound and its impurities).[4]

    • Solution: Select a lower-boiling point solvent or a solvent pair. An ideal recrystallization solvent dissolves the compound when hot but not at room temperature.[4] Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane.

Problem 3: Low recovery of the product after preparative HPLC.

  • Possible Cause 1: Poor Solubility in the Mobile Phase. If the sample is not fully dissolved upon injection, it can precipitate on the column head, leading to poor peak shape and low recovery.

    • Solution: Ensure the sample is completely dissolved in the mobile phase or a compatible strong solvent like DMSO before injection.[7] Be mindful of the injection volume; injecting a large volume of a strong solvent can distort peak shape. It is often best to dissolve the sample in the initial mobile phase composition if possible.

  • Possible Cause 2: On-Column Degradation. The compound may be unstable under the mobile phase conditions (e.g., acidic pH from a trifluoroacetic acid (TFA) modifier).

    • Solution: Perform a stability test. Dissolve a small amount of the compound in the mobile phase and monitor it by analytical HPLC over several hours to check for degradation.[8] If degradation is observed, consider using a different mobile phase modifier, such as formic acid or ammonium acetate, or switch to a different stationary phase that does not require harsh modifiers.

Advanced Purification Protocols

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

This method is highly effective for removing closely related impurities to achieve >99.5% purity.

1. Analytical Method Development:

  • Objective: First, develop a robust analytical HPLC method to serve as a baseline.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile.
  • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to determine the approximate retention time.
  • Optimization: Adjust the gradient to achieve maximum resolution (Rs > 1.5) between the main peak and the target impurity.

2. Scaling to Preparative HPLC:

  • Column Selection: Choose a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm).
  • Sample Preparation: Dissolve the crude 8-Chloro-4-methoxyquinazoline in a minimal amount of DMSO or mobile phase to a concentration of ~20-50 mg/mL.[7] Filter through a 0.45 µm syringe filter before injection.
  • Gradient Calculation: Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity. (A simple rule of thumb: Flow_prep = Flow_anal * (Radius_prep / Radius_anal)²).
  • Loading: Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that does not compromise resolution.
  • Fraction Collection: Collect fractions based on the UV chromatogram, triggering collection at the beginning of the main peak and stopping at the end.
  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions, and remove the solvent under reduced pressure (e.g., rotary evaporator or lyophilizer).
Protocol 2: Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It offers different selectivity compared to HPLC and allows for much faster solvent removal.[6][10]

1. SFC Method Screening:

  • Objective: Screen different columns and co-solvents to find optimal separation conditions.
  • Columns: Use a range of SFC columns (e.g., Diol, 2-Ethylpyridine, Chiral phases if applicable).
  • Co-Solvent: Typically methanol, ethanol, or isopropanol with a potential additive (e.g., diethylamine for basic compounds).
  • Screening: Run fast gradients on an analytical SFC system to quickly identify promising conditions.

2. Preparative SFC Protocol:

  • System: A preparative SFC instrument equipped with a back-pressure regulator.[11]
  • Column: Select the column that provided the best separation in the screening phase, scaled to a preparative dimension.
  • Mobile Phase: Supercritical CO₂.
  • Co-Solvent: The optimized organic modifier from the screening (e.g., Methanol).
  • Conditions: Set the optimized gradient, flow rate, column temperature, and back-pressure (typically 100-150 bar).
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as the co-solvent (e.g., methanol).
  • Fraction Collection: The CO₂ vaporizes post-column, leaving the purified compound concentrated in the small volume of organic co-solvent, which dramatically reduces evaporation time.[6]
  • Analysis: Confirm the purity of collected fractions using an appropriate analytical method (HPLC or SFC).

Data & Workflow Visualization

Table 1: Comparison of Advanced Purification Techniques
ParameterStandard Column ChromatographyPreparative RP-HPLCSupercritical Fluid Chromatography (SFC)
Stationary Phase Silica Gel, AluminaC18, C8, Phenyl-HexylVarious (Silica, Diol, Pyridyl)
Mobile Phase Organic Solvents (e.g., Hexane, EtOAc)Water/Acetonitrile, Water/MethanolSupercritical CO₂ + Organic Modifier
Resolution ModerateHigh to Very HighHigh to Very High
Sample Throughput Low to ModerateLowHigh
Solvent Consumption HighHighVery Low[10]
Post-Processing Time Long (Solvent Evaporation)Long (Solvent Evaporation)Very Short[6]
Best For Gross purification, removing highly dissimilar impurities.[1]High-purity isolation, resolving closely related impurities.[5]Chiral separations, fast purification, "green" chemistry.[6][12]
Diagram 1: Troubleshooting Flowchart for Low Purity

Troubleshooting_Purity start Low Purity by HPLC after Initial Purification check_tlc Are peaks resolved on TLC? start->check_tlc cause1 Poor Resolution check_tlc->cause1 No cause2 Compound Degradation check_tlc->cause2 Yes, but new impurities appear sol1a Optimize Solvent System (e.g., add DCM or MeOH) cause1->sol1a sol1b Change Stationary Phase (e.g., Alumina, C18) cause1->sol1b sol1c Switch to Advanced Technique (Prep HPLC or SFC) cause1->sol1c sol2a Check Compound Stability in Purification Conditions cause2->sol2a sol2b Use Milder Conditions (e.g., different pH, lower temp) sol2a->sol2b

Caption: Troubleshooting flowchart for addressing low purity issues.

Diagram 2: General Workflow for Preparative HPLC Purification

Prep_HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing dev_method Analytical Method Development prep_sample Sample Preparation (Dissolve & Filter) dev_method->prep_sample scale_up Scale Method to Preparative Column prep_sample->scale_up run_hplc Inject and Run Preparative HPLC scale_up->run_hplc collect Fraction Collection run_hplc->collect analyze Analyze Fractions for Purity collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Removal combine->evaporate final_product High-Purity Product evaporate->final_product

Caption: Standard workflow for preparative HPLC purification.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives.
  • Shimadzu Corporation. (n.d.). Supercritical Fluid Chromatography.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 1H-Cyclopropa[g]quinazoline for Preclinical Studies.
  • EvitaChem. (n.d.). Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430).
  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6088. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography.
  • Gao, F., et al. (2019). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Molecules, 24(19), 3536. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography.
  • BUCHI Corporation. (n.d.). Supercritical Fluid Chromatography.
  • Patel, K., & Patel, R. (2022). Supercritical Fluid Chromatography: A Modernistic Approach. Biomedical Research, 33(4). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 17-18. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 243-253. Retrieved from [Link]

  • Sobańska, K., & Girek, T. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 63(3), 209-214. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 8-Chloro-4-methoxyquinazoline

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and purify quinazoline intermediates.1 (Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate and purify quinazoline intermediates.1 (Molecular Formula: C9H7ClN2O, MW: 194.62 g/mol ) presents a unique set of physicochemical challenges[1]. Its rigid bicyclic aromatic core and polar functional groups make it highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out"), solvate entrapment, and polymorphic instability during scale-up.

This guide moves beyond generic troubleshooting. Every protocol detailed here is a self-validating system designed to give you thermodynamic and kinetic control over your crystallization workflows.

Core Workflow: Resolving the "Oiling Out" Phenomenon

The Causality of Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when a supersaturated solution intersects the liquid-liquid coexistence curve before it can cross the solid-liquid solubility curve. Instead of nucleating as a highly ordered solid crystal, the 2[2]. For 8-Chloro-4-methoxyquinazoline, this is typically triggered by three factors:

  • Excessive Supersaturation: The solution is too concentrated, pushing the system deep into the labile zone.

  • Poor Solvent Trajectory: Rapid addition of an anti-solvent (like hexane) drastically reduces solubility faster than the molecules can arrange into a lattice.

  • Melting Point Depression: High concentrations of structurally related impurities lower the chemical potential required for solid phase formation, depressing the melting point of the solute[3].

Self-Validating Protocol: Seeding and Supersaturation Control

To bypass the metastable liquid-liquid phase, we must force heterogeneous nucleation within the Metastable Zone Width (MSZW). This protocol ensures you validate the thermodynamic state of your reactor at each step.

Step 1: Solvent Selection & Dissolution Charge the crude 8-Chloro-4-methoxyquinazoline into a jacketed reactor. Add the primary solvent (e.g., Ethyl Acetate or Ethanol) and heat to reflux until complete dissolution is achieved. Validation checkpoint: If the solution remains cloudy, perform a hot filtration to remove insoluble particulates that could act as uncontrolled nucleation sites[2].

Step 2: MSZW Identification & Supersaturation Adjustment Begin a slow, controlled cooling ramp (10–20 °C/hour). Monitor the reactor for the "cloud point" (the exact temperature where faint turbidity appears, indicating the boundary of the MSZW). Once identified, reheat the system by 2–3 °C to dissolve the initial nuclei and re-establish a clear, supersaturated state[2].

Step 3: Heterogeneous Seeding Introduce 1–2 wt% of highly pure 8-Chloro-4-methoxyquinazoline seed crystals. Causality: Seeding provides a low-energy template for crystal growth, bypassing the high activation energy required for spontaneous primary nucleation.

Step 4: Isothermal Aging Hold the temperature isothermally for 1–2 hours. Validation checkpoint: Visually or via Process Analytical Technology (PAT), confirm the establishment of a stable seed bed. This aging period allows the crystals to consume the excess supersaturation, pulling the system safely away from the LLPS boundary.

Step 5: Controlled Anti-Solvent Dosing If your process requires an anti-solvent to maximize yield, dose it via a controlled pump at a rate of <0.1 volumes/minute only after the seed bed is confirmed.

Step 6: Isolation and Washing Cool the slurry to 0–5 °C. Isolate the crystals using a Nutsche filter and wash the cake with a minimal volume of cold primary solvent to displace the impurity-laden mother liquor[2].

G Start Crystallization Issue Detected OilingOut Oiling Out (Liquid-Liquid Phase Separation) Start->OilingOut FinePowder Fine Powder (Poor Filterability) Start->FinePowder Polymorphism Inconsistent Polymorph/Solvate Start->Polymorphism Dilute Decrease Supersaturation (Add 10-20% Primary Solvent) OilingOut->Dilute Seed Seed with Pure Crystals at Metastable Zone OilingOut->Seed Cooling Reduce Cooling Rate (10-15 °C/hr) FinePowder->Cooling Ostwald Temperature Cycling (Ostwald Ripening) FinePowder->Ostwald SolventMed Solvent-Mediated Transformation Polymorphism->SolventMed

Decision tree for troubleshooting 8-Chloro-4-methoxyquinazoline crystallization.

Frequently Asked Questions (FAQs)

Q: My 8-Chloro-4-methoxyquinazoline precipitates as a fine, unfilterable powder. How do I improve the particle size distribution (PSD)? A: Fine powders are the kinetic result of a massive, instantaneous nucleation event (catastrophic nucleation). This occurs when the cooling rate outpaces the crystal growth rate, a common issue when scaling down from jacketed reactors to smaller flasks[2]. Causality & Solution: To shift the thermodynamic balance from nucleation to crystal growth, implement Temperature Cycling (Ostwald Ripening) . After the initial crystallization, reheat the slurry to 10 °C below the dissolution temperature, hold for 2 hours, and cool slowly. The high surface-energy fine particles will dissolve, and the solute will redeposit onto the larger, thermodynamically stable crystals, significantly improving filterability[2].

Q: We are detecting multiple polymorphs and solvates across different batches. How can we ensure a consistent solid form? A: Quinazoline derivatives have a due to the hydrogen-bond accepting nature of the nitrogen atoms in the pyrimidine ring. Causality & Solution: Rely on Solvent-Mediated Phase Transformation (SMPT) rather than kinetic crash-cooling. Suspend your mixed-polymorph batch in a solvent where the desired anhydrous form is thermodynamically stable. Agitate the slurry at an elevated temperature (e.g., 50 °C) for 24–48 hours. The metastable solvates will dissolve and recrystallize as the lowest-energy thermodynamic polymorph.

Q: Can oiling out ever be beneficial for purifying 8-Chloro-4-methoxyquinazoline? A: Surprisingly, yes—under highly controlled conditions. Recent process chemistry studies demonstrate that . Because impurities often partition differently into the "mother phase" (the oil) versus the bulk solvent, deliberately inducing a controlled oiling-out event followed by slow seeding can reject certain closely related impurities that would otherwise co-crystallize into the solid lattice.

Quantitative Data: Solvent Screening Summary

To assist in your solvent selection, the following table summarizes the expected behaviors of quinazoline derivatives in common crystallization systems, synthesized from empirical scale-up data[2][3].

Solvent SystemRatio (v/v)Recommended Cooling RateSeeding Required?Typical Outcome / Mechanistic Issue
Ethanol (Absolute) Single Solvent10 °C/hrRecommendedGood purity; prone to catastrophic nucleation (fine crystals) if cooled >20 °C/hr.
Ethyl Acetate / Hexane 1:415 °C/hrHighly RecommendedHigh yield; severe risk of LLPS (oiling out) if hexane is added too rapidly.
Acetic Acid / Water 1:15 °C/hrYesExcellent impurity purging; risk of compound degradation at prolonged elevated temperatures.
Toluene / Heptane 1:210 °C/hrNo (Spontaneous)Good crystal habit; high risk of solvent entrapment within the crystal lattice.

References

  • Tanaka, K., & Takiyama, H. (2019) . "Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound." ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

8-Chloro-4-methoxyquinazoline vs 4-chloro-8-methoxyquinazoline reactivity

An in-depth understanding of regiochemistry is paramount when designing synthetic routes for quinazoline-based therapeutics. The quinazoline core is a highly privileged scaffold in medicinal chemistry, frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of regiochemistry is paramount when designing synthetic routes for quinazoline-based therapeutics. The quinazoline core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors[1]. However, the reactivity of this bicyclic system is not uniform.

This guide provides an objective, mechanistic comparison of two critical isomers: 8-Chloro-4-methoxyquinazoline and 4-chloro-8-methoxyquinazoline . By analyzing the electronic environment of their respective leaving groups, we will establish field-proven protocols for their selective functionalization.

Mechanistic Causality: The Role of Position in SNAr Reactivity

The reactivity disparity between these two isomers hinges entirely on the position of the chlorine atom and the electronic activation provided by the fused pyrimidine ring.

The C4 Position (Highly Electrophilic): In 4-chloro-8-methoxyquinazoline , the chlorine atom is located at the C4 position. This carbon is exceptionally electron-deficient because it is situated alpha to the N3 nitrogen and conjugated with the N1 nitrogen of the pyrimidine ring[2]. When a nucleophile attacks C4, the resulting anionic intermediate (the Meisenheimer complex) is highly stabilized by these electronegative nitrogen atoms. Consequently, the C4-Cl bond undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions[3].

The C8 Position (Unactivated): Conversely, in 8-chloro-4-methoxyquinazoline , the chlorine atom resides on the carbocyclic benzene ring at the C8 position. This position lacks the direct electron-withdrawing activation of the pyrimidine nitrogens, rendering the C8-Cl bond practically inert to standard SNAr conditions[4]. Furthermore, the C4 position in this isomer is occupied by a methoxy group. While a methoxy group can theoretically act as a leaving group under harsh acidic conditions or Lewis acid activation[5], it is a significantly poorer leaving group than chloride. Therefore, functionalizing the C8 position typically requires transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling) to bypass the SNAr requirement[4].

Reactivity cluster_0 4-Chloro-8-methoxyquinazoline cluster_1 8-Chloro-4-methoxyquinazoline A C4-Cl Bond B Highly Electrophilic (Pyrimidine Activated) A->B C Rapid SNAr (Mild Conditions) B->C D C8-Cl Bond E Low Electrophilicity (Carbocyclic Ring) D->E F Inert to SNAr Requires Pd-Catalysis E->F G C4-OMe Bond H Poor Leaving Group G->H I Harsh SNAr Conditions (Acidic/High Temp) H->I

Mechanistic pathways dictating the reactivity of quinazoline isomers based on leaving group position.

Comparative Performance Data

To facilitate experimental design, the quantitative and qualitative reactivity profiles of both isomers are summarized below.

Parameter4-Chloro-8-methoxyquinazoline8-Chloro-4-methoxyquinazoline
Primary Reactive Site C4 (Pyrimidine ring)C8 (Benzene ring, via Pd catalysis)
SNAr Reactivity Extremely High (Cl is a superior leaving group)Very Low (C8-Cl is unactivated; C4-OMe is a poor leaving group)
Typical Reaction Pathway SNAr with amines, alcohols, or thiolsPd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig)
Reaction Temperature Room Temperature to 80 °C> 90 °C (Requires thermal energy for oxidative addition)
Solvent Preference Polar aprotic (THF, Dioxane) or Protic (EtOH)Non-polar/Polar aprotic (Toluene, Dioxane)
Base Requirement Organic amine (e.g., DIPEA, Et₃N)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind the reagent choices, researchers can easily adapt these methods for complex library synthesis.

Protocol A: SNAr Amination of 4-Chloro-8-methoxyquinazoline

Objective: Synthesize a 4-amino-8-methoxyquinazoline derivative via mild SNAr. Causality: The electron-deficient C4 allows for nucleophilic attack without metal catalysis. N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[6].

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-chloro-8-methoxyquinazoline (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine nucleophile (1.2 eq) followed by DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature. For sterically hindered or electron-poor amines, heating to 60 °C may be required.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane eluent. The starting material is highly UV-active. The reaction is complete when the starting material spot disappears and a new, highly polar (lower Rf) spot appears.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki Coupling of 8-Chloro-4-methoxyquinazoline

Objective: Functionalize the unactivated C8 position with an aryl group. Causality: Because SNAr fails at the C8 position, oxidative addition of Pd(0) into the C8-Cl bond is required to activate the site[4]. The C4-OMe group remains intact as it does not undergo oxidative addition under these conditions.

  • Preparation: Charge a Schlenk flask with 8-chloro-4-methoxyquinazoline (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) as the pre-catalyst.

  • Atmosphere Control (Critical): Evacuate the flask and backfill with Argon three times. This step is mandatory to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation (Monitoring): Analyze the reaction mixture via LC-MS. Successful coupling is indicated by the appearance of the product mass [M+H]⁺ and the complete disappearance of the characteristic chlorine isotope pattern (M, M+2) associated with the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with water, extract with dichloromethane, dry over MgSO₄, and purify via flash column chromatography.

Workflow Start Select Quinazoline Isomer Isomer1 4-Chloro-8-methoxyquinazoline Start->Isomer1 Isomer2 8-Chloro-4-methoxyquinazoline Start->Isomer2 Cond1 Add Amine + DIPEA in Dioxane (RT) Isomer1->Cond1 Cond2 Add Boronic Acid + Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O (90°C) Isomer2->Cond2 Val1 TLC Monitoring (Check for lower Rf spot) Cond1->Val1 Val2 LC-MS Monitoring (Check for loss of Cl isotope) Cond2->Val2 Prod1 4-Amino-8-methoxyquinazoline Val1->Prod1 Prod2 8-Aryl-4-methoxyquinazoline Val2->Prod2

Parallel experimental workflows for the functionalization of quinazoline isomers.

References

  • Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430) - EvitaChem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeqhBH6gzmnTtckY_3et6xpcbU9otlPsKYPDVyoalwKolWuDVCEnO9HrbCcbj6DaiscByrH2la1Hz3w5c3x_mwPMmxVMIMMU_-rHNrso8xbHyR0jpP_vur4sLT8kaC3HBKPPOE2MgQn0=]
  • 4-Chloro-8-methoxyquinazoline | 154288-09-2 - Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHikjuYeHaMzblcGeL4AcV47yDPUCtgoTdhTa0x2AA5xpT2i0evWrTakThs5IuS-Vv1hAuzqiDADjXzLPN1MFsregMuvrXPkqJHl9Q9tZE-eNiIOzSfdOfyOVqhvcldqB9Jn9vEeZA8Bme2DTX7tF7S7SshvOz0KEpkVuOAg8w9GCn433yEwpO]
  • 4-Chloro-5-fluoroquinazoline Hydrochloride|CAS 524955-72-4 - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw2J-0MRA0Z8l3A7Zk-q65hUWyOfMG3htu9IQba5JnDDT4uPiFIM6C_UtfYOT3Kg3EVN9NVdVLi_HAn-35j4uGJrMf6JMsnZyIpd0GkTXAHdViY9fDLWERGSLZjL2hHEgtmO6kQVBwFA==]
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1FZ-RPxAJ5Bc_SAiivkMggto_quj4EtGSpmc0j2go0cJ3Og54cgr5zqFT1PfEOkE8GYBh9LOw03N5QH5q_awFs77QVaEieqvYPCQ5yh-zIA-gSxcb4BQDrrB9V3yOISsKr4U8_bDl29Utyl0=]
  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles | Organic Letters - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8RzsROPCKAd4L-XPoqXktO60HK0D7td90GxgdhvSePQpLWZKcikEyYDjNrLwb7FkBbUZksBpiSdK-L63h1A5Bo_GiNvkPEke-UagCuIT828U_TyZerzlMCqHN7aDtAFEuI8w0Q==]
  • nucleophilic aroylation on fluoroquinazolines catalyzed by n-heterocyclic carbenes - CLOCKSS -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj3-0lOWRhJRmkAy3bdgVXTN0ZT-cOCVwE7OpTZgotD0eTYFqe_x0bvJYQlvtVFb2zNgrgZsWBYKaUvIpuVrtbXwFAemtC9mgqkFcpZEGNKZnOkg88f2RR278qRrNvcXqUsQaZnf_QtisOQPs5fZ9nFAw9ie5f9EObFh8hfmRC8uniWQ1Y7nPxpw==]
  • Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives - Benchchem -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHmDLSHX9tzRQO7k867UX14RhShD0DdwJsHsyGE3U-Dkd0ef_5HX1FO6bpUorriiQn5qGYC3E2Kld2YRGXkilMcMAYa1U-jWDTKIiKvcPrwvJwS1-tK_K5GAqpPH-K71pbq_Bgn-F5svrLByKTU9kZ6Ro3lsikc3Df9yUF8xq0AyMnEwdtvQ85ao0lMqKH3Q2EvETn4Lq1G5bMFkG1IZWfnjSdZHV25fDxPiKYNzG7qmEZ1qjQQuRU]

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Comparative

Analytical Superiority in Drug Development: A Comparative Guide to NMR Spectra Validation for 8-Chloro-4-methoxyquinazoline

The Analytical Imperative in Medicinal Chemistry In the rigorous landscape of drug development, the structural integrity of synthetic intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The Analytical Imperative in Medicinal Chemistry

In the rigorous landscape of drug development, the structural integrity of synthetic intermediates dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 8-Chloro-4-methoxyquinazoline (C₉H₇ClN₂O, MW: 194.62 g/mol ) is a privileged bicyclic heterocyclic scaffold, extensively utilized in the design of targeted kinase inhibitors for oncology[1].

Historically, laboratories have relied heavily on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for batch release. However, as a Senior Application Scientist, I frequently encounter a critical pitfall: LC-MS confirms the molecular mass, but it struggles to differentiate subtle regioisomers (e.g., the 6-chloro versus the 8-chloro derivative, or 2-methoxy versus 4-methoxy substitutions). To guarantee absolute structural fidelity and quantitative purity, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 2D NMR and quantitative NMR (qNMR)—must be employed as the primary validation mechanism[2].

The Causality of Analytical Choices: qNMR vs. HPLC

To objectively compare product performance (Analytical Grade vs. Commercial Grade), we must first understand the causality behind our analytical choices.

While HPLC separates components based on differential interactions with a stationary phase, its purity calculation relies on UV area normalization[3]. This creates a blind spot: impurities lacking a chromophore (like inorganic salts or residual aliphatic solvents) are invisible, artificially inflating the reported purity.

Conversely, qNMR is a primary ratio method of measurement [4]. The fundamental physics of NMR dictate that the signal intensity (the integral of the resonance peak) is directly and absolutely proportional to the number of atomic nuclei generating that signal[3]. By introducing a certified internal standard of known purity, we create a self-validating system . We do not need a reference standard of 8-Chloro-4-methoxyquinazoline itself to determine its purity; the internal standard serves as an absolute internal calibrant[4].

Comparative Performance: Analytical Grade vs. Commercial Grade

The following table summarizes the quantitative performance differences between high-purity 8-Chloro-4-methoxyquinazoline (validated via our advanced NMR workflow) and standard commercial-grade material (validated solely via HPLC area normalization).

Analytical ParameterAnalytical Grade (qNMR + 2D NMR Validated)Standard Commercial Grade (HPLC Validated)Scientific Implication & Causality
Absolute Purity > 99.5% (w/w)97.0% - 98.5% (Area %)HPLC area normalization ignores non-UV absorbing impurities. qNMR provides a true mass-fraction purity[3].
Regioisomeric Purity > 99.9% (Confirmed via HMBC)Unknown / AssumedIsomers often co-elute in HPLC. 2D NMR definitively maps the C-Cl bond to the 8-position, ruling out 6-chloro impurities[2].
Trace Solvent/Water Quantified & SubtractedOften undetectedqNMR detects residual solvents directly, preventing mass-balance errors in downstream API stoichiometry[4].
Validation Reliance Self-validating (Primary Ratio)Requires Reference StandardqNMR accelerates early-stage drug development by eliminating the need for a pure standard of the analyte[4].

Experimental Methodology: A Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following step-by-step protocol outlines the qNMR methodology used to validate 8-Chloro-4-methoxyquinazoline. Every step is designed with explicit causality to eliminate measurement uncertainty.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~15.00 mg of 8-Chloro-4-methoxyquinazoline and ~5.00 mg of a certified internal calibrant (e.g., Dimethyl sulfone, DMSO₂, purity >99.9%) using a microbalance (0.01 mg precision)[5]. Dissolve in 0.6 mL of high-purity DMSO-d₆.

  • Causality: qNMR is a gravimetric technique at its core; weighing errors propagate directly into the final purity value. DMSO-d₆ is selected because the rigid, planar aromatic structure of quinazolines limits solubility in non-polar solvents[2]. Complete dissolution is mandatory to prevent integration errors from suspended particulates. Furthermore, DMSO₂ provides a sharp, highly integrated singlet at ~3.0 ppm, which avoids overlap with the downfield aromatic protons (7.0–9.0 ppm) or the methoxy protons (~4.1 ppm) of the analyte[5].

Step 2: Instrument Tuning and Shimming

  • Action: Acquire data on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz). Perform meticulous 3D gradient shimming.

  • Causality: Perfect magnetic field homogeneity is required to achieve symmetrical, narrow peak shapes. Poor shimming causes broad signals and baseline distortion, severely compromising integration accuracy[6].

Step 3: 1D ¹H-qNMR Acquisition

  • Action: Utilize a 90° excitation pulse angle. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically D1 = 30–60 seconds)[6].

  • Causality: A 90° pulse ensures maximum signal-to-noise ratio. A sufficiently long D1 ensures that all nuclei, regardless of their local chemical environment, return to thermal equilibrium before the next pulse. This guarantees that the resulting signal area is strictly proportional to the number of nuclei[6].

Step 4: 2D NMR Structural Elucidation (HSQC & HMBC)

  • Action: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Causality: HMBC correlates protons with carbons separated by 2-3 bonds. This allows us to definitively map the connectivity of the quinazoline core, proving that the chlorine atom is located at the 8-position and the methoxy group is at the 4-position, thereby self-validating the structural identity against potential regioisomers[2].

Step 5: Data Processing and Absolute Purity Calculation

  • Action: Apply a Lorentzian-Gaussian apodization (e.g., LB = -0.3 Hz, GB = 0.05) and zero-fill to 256K data points[5]. Manually phase the spectrum and apply a 5th-order polynomial baseline correction[5]. Calculate purity ( Px​ ) using the absolute qNMR equation:

    Px​=Ical​Ix​​×Nx​Ncal​​×Mcal​Mx​​×mx​mcal​​×Pcal​
  • Causality: Proper baseline correction is non-negotiable for accurate integration. The equation mathematically normalizes the integral ( I ), number of protons ( N ), molar mass ( M ), and exact mass ( m ) against the known purity of the calibrant ( Pcal​ ), yielding a highly accurate mass fraction of the target compound[7].

Structural Elucidation & Validation Workflow

The following diagram illustrates the logical workflow for cross-validating the purity and structure of 8-Chloro-4-methoxyquinazoline, ensuring an orthogonal and self-validating analytical system.

NMR_Validation_Workflow N1 8-Chloro-4-methoxyquinazoline (Analyte) N2 Sample Prep & Internal Standard (Dimethyl Sulfone in DMSO-d6) N1->N2 Gravimetric Weighing N3 1D 1H & 13C NMR (Primary Acquisition) N2->N3 90° Pulse, Long D1 N4 2D NMR (HSQC / HMBC) (Regioisomer Confirmation) N3->N4 Structural Mapping N5 qNMR Integration (Absolute Purity Calculation) N3->N5 Signal Integration N7 Validated Analytical Grade API Intermediate N4->N7 Structure Confirmed N6 HPLC Cross-Validation (Trace Impurity Profiling) N5->N6 Orthogonal Verification N6->N7 Purity Confirmed

Workflow for structural and purity validation of quinazoline derivatives.

References

  • Buy 8-Chloro-4-methoxyquinazoline (EVT-12035430) . EvitaChem. 1

  • Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec) . Benchchem.2

  • A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results . Benchchem. 3

  • Stimuli Article (qNMR) . US Pharmacopeia (USP).4

  • Purity by Absolute qNMR Instructions . American Chemical Society (ACS). 5

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. 6

  • GUIDELINE FOR qNMR ANALYSIS . ENFSI. 7

Sources

Validation

HPLC methods for 8-Chloro-4-methoxyquinazoline purity analysis

Comparative Guide: HPLC Methodologies for 8-Chloro-4-methoxyquinazoline Purity Analysis Introduction 8-Chloro-4-methoxyquinazoline (CAS 154288-09-2) is a highly reactive heterocyclic intermediate utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: HPLC Methodologies for 8-Chloro-4-methoxyquinazoline Purity Analysis

Introduction

8-Chloro-4-methoxyquinazoline (CAS 154288-09-2) is a highly reactive heterocyclic intermediate utilized extensively in the synthesis of bioactive quinazoline derivatives, including potent kinase inhibitors and P-glycoprotein modulators 1. The presence of trace impurities—such as unreacted starting materials, regioisomers formed during electrophilic aromatic substitution, or hydrolysis products—can severely compromise downstream synthetic yields and biological efficacy. Consequently, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method for purity analysis is a critical prerequisite in pharmaceutical development 2.

Mechanistic Causality in Chromatographic Design

Developing an effective HPLC method requires a deep understanding of the analyte's physicochemical properties. The experimental choices below are driven by the molecular structure of the quinazoline core:

  • Stationary Phase Selection: The quinazoline core is a fused bicyclic aromatic system. A C18 (octadecylsilane) stationary phase is universally preferred because its dense hydrophobic alkyl chains interact strongly with the non-polar regions of the quinazoline ring, ensuring adequate retention and separation from polar impurities 3.

  • Mobile Phase & pH Control: Quinazolines contain basic nitrogen atoms that can ionize depending on the pH of the mobile phase. If unsuppressed, this ionization leads to secondary interactions with residual silanols on the silica support, causing severe peak tailing. Introducing an acidic modifier (e.g., 0.1% Formic Acid) ensures the basic nitrogens remain protonated in a consistent state. Alternatively, using a highly organic mobile phase (e.g., Acetonitrile:Water 95:5) minimizes these secondary interactions, yielding sharp, symmetrical peaks 4.

Comparative Analysis: Routine QC vs. High-Resolution Profiling

To accommodate different stages of drug development, we compare two distinct chromatographic strategies: Method A (Standard Isocratic RP-HPLC) designed for routine Quality Control (QC), and Method B (High-Resolution Gradient UHPLC) engineered for comprehensive trace impurity profiling.

Table 1: Comparison of HPLC Methodologies for Quinazoline Purity Analysis

ParameterMethod A: Standard RP-HPLC (Routine QC)Method B: High-Resolution UHPLC (Trace Profiling)
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic: Methanol:Water (80:20 v/v)Gradient: Acetonitrile & 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) / MS
Run Time ~15 minutes~10 minutes
Resolution Sufficient for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Testing (SST) to ensure the system is self-validating before any sample data is accepted.

Method A: Standard Isocratic RP-HPLC Workflow
  • Mobile Phase Preparation: Mix HPLC-grade Methanol and ultrapure water in an 80:20 (v/v) ratio. Filter through a 0.45 µm PTFE membrane and degas via sonication for 10 minutes to prevent baseline noise from dissolved air.

  • Sample Preparation: Accurately weigh 10 mg of 8-Chloro-4-methoxyquinazoline. Dissolve in 10 mL of the mobile phase to achieve a stock concentration of 1 mg/mL. Vortex until completely dissolved.

  • Chromatographic Execution:

    • Equilibrate the C18 column (5 µm, 4.6 x 250 mm) with the mobile phase at 1.0 mL/min for 30 minutes.

    • Set the column oven temperature to 25°C and the UV detector to 254 nm.

    • Inject 10 µL of the sample.

  • System Suitability Test (SST): Before analyzing the purity, verify the system's integrity. The main quinazoline peak must exhibit a tailing factor ( T ) ≤ 1.5 and a theoretical plate count ( N ) ≥ 2000. Inject a standard solution in triplicate; the Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

Method B: High-Resolution Gradient UHPLC Workflow
  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Solvent A and B to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter to protect the sub-2-micron column.

  • Chromatographic Execution:

    • Equilibrate the sub-2-micron C18 column (1.8 µm, 2.1 x 100 mm) at 0.5 mL/min.

    • Apply a linear gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate for 3 minutes.

    • Monitor via DAD (200-400 nm) to extract UV spectra for each peak, aiding in the structural identification of co-eluting trace impurities.

Workflow Visualization

G Sample Sample Preparation (8-Chloro-4-methoxyquinazoline) MethodA Method A: Routine RP-HPLC (Isocratic, 5 µm C18) Sample->MethodA MethodB Method B: High-Res UHPLC (Gradient, 1.8 µm C18) Sample->MethodB Detect UV/PDA Detection (254 nm) MethodA->Detect MethodB->Detect SST System Suitability Testing (Self-Validation) Detect->SST Result Purity & Impurity Profiling (Target: >99.0%) SST->Result

HPLC method selection and validation workflow for quinazoline purity.

References

  • Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC - BenchChem. 2

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent - Indian Journal of Pharmaceutical Sciences. 3

  • Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors - Journal of Medicinal Chemistry (ACS).4

  • 8-Chloro-4-methoxyquinazoline (EVT-12035430) Product Specifications - EvitaChem.1

Sources

Comparative

Comparing quinazoline derivatives for target binding affinity

Comprehensive Guide: Comparing Quinazoline Derivatives for EGFR Target Binding Affinity As a Senior Application Scientist, selecting the right tyrosine kinase inhibitor (TKI) requires moving beyond basic IC50​ values to...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide: Comparing Quinazoline Derivatives for EGFR Target Binding Affinity

As a Senior Application Scientist, selecting the right tyrosine kinase inhibitor (TKI) requires moving beyond basic IC50​ values to understand the fundamental binding kinetics and structural mechanisms at play. The quinazoline scaffold has been one of the most extensively utilized heterocycles in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. By mimicking the adenine ring of ATP, the nitrogen atoms on the quinazoline core form critical hydrogen bonds with the hinge region of the EGFR kinase domain, effectively halting downstream oncogenic signaling[1].

This guide provides an objective, data-driven comparison of first- and second-generation quinazoline derivatives, supported by field-proven experimental methodologies for quantifying target binding affinity.

Mechanistic Overview of Quinazoline Binding

To evaluate these derivatives, we must first understand how they disrupt the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which drive cell proliferation[2]. Quinazoline TKIs competitively bind to the intracellular ATP-binding pocket, preventing this autophosphorylation[3].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Dimerization & Activation) Ligand->EGFR Binds RAS RAS / RAF / MEK / ERK EGFR->RAS Phosphorylates PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylates Quinazoline Quinazoline TKI (Gefitinib/Afatinib) Quinazoline->EGFR Blocks ATP Pocket ATP ATP ATP->EGFR Competes Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Diagram 1: Mechanism of EGFR signaling inhibition by quinazoline-based TKIs.

Generational Comparison: Reversible vs. Irreversible Affinity

The evolution of quinazoline derivatives is defined by their binding mechanisms and their ability to overcome acquired resistance mutations, specifically the T790M "gatekeeper" mutation.

  • First-Generation (Reversible): Gefitinib & Erlotinib These compounds act as reversible ATP competitors. They demonstrate exceptionally high affinity for wild-type (WT) EGFR and sensitizing mutations (e.g., Exon 19 deletions, L858R)[3]. However, the T790M mutation introduces a bulky methionine residue that causes steric hindrance and increases the receptor's affinity for native ATP, rendering reversible quinazolines ineffective[4].

  • Second-Generation (Irreversible): Afatinib & Dacomitinib To overcome T790M resistance, second-generation quinazolines were engineered with a Michael acceptor (such as an acrylamide side chain)[3]. This allows the drug to form an irreversible covalent bond with the Cys797 residue in the ATP-binding pocket[5]. While highly potent against T790M in vitro, their clinical utility is often limited by dose-limiting toxicities due to their equally high affinity for WT EGFR[4]. (Note: Third-generation TKIs like Osimertinib are highly mutant-selective and spare WT EGFR, but they are structurally pyrimidine derivatives, not quinazolines[6]).

Quantitative Data Summary

The table below synthesizes representative IC50​ data, highlighting the shift in binding affinity across different EGFR mutational statuses[2][7][8].

InhibitorGenerationBinding MechanismTarget ResidueWT EGFR IC50​ (nM)L858R IC50​ (nM)T790M/L858R IC50​ (nM)
Gefitinib 1stReversibleHinge (Met793)80.0 - 100.02.0 - 5.0> 1000.0
Erlotinib 1stReversibleHinge (Met793)100.0 - 120.02.0 - 5.0> 1000.0
Afatinib 2ndIrreversibleCys7970.6 - 1.00.4 - 1.010.0 - 80.0
Dacomitinib 2ndIrreversibleCys7976.0 - 10.01.0 - 2.015.0 - 100.0

Experimental Methodologies for Affinity Profiling

To objectively compare these derivatives, a dual-assay approach is required: Surface Plasmon Resonance (SPR) for real-time binding kinetics and ADP-Glo for biochemical endpoint inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR enables real-time, label-free quantification of association ( Kon​ ), dissociation ( Koff​ ), and equilibrium dissociation constants ( Kd​ )[6].

SPR_Workflow Chip 1. Sensor Chip Preparation Immobilize 2. EGFR Kinase Immobilization Chip->Immobilize Inject 3. Quinazoline Analyte Injection Immobilize->Inject Measure 4. Association & Dissociation Inject->Measure Analyze 5. Kinetic Analysis (Kd, Kon, Koff) Measure->Analyze

Diagram 2: Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Step-by-Step Methodology:

  • Immobilization: Couple the recombinant EGFR kinase domain to a CM5 sensor chip via standard amine coupling[9].

    • Causality: Amine coupling is chosen for its robust, irreversible covalent attachment of the kinase domain via primary amines, ensuring a stable baseline for long kinetic runs.

  • Analyte Preparation: Dilute quinazoline derivatives in 1× HBS-EP+ running buffer (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.005% Tween, pH 7.4)[9].

    • Causality: EDTA prevents heavy metal-induced receptor aggregation, while Tween-20 minimizes non-specific hydrophobic interactions between the highly lipophilic quinazolines and the chip matrix.

  • Injection (Association): Flow the analytes over the chip at a constant flow rate (e.g., 25 μL/min) at 25°C[9].

  • Buffer Wash (Dissociation): Switch to blank HBS-EP+ buffer to measure the dissociation phase.

  • Self-Validation System: A reference flow cell (without immobilized EGFR) must be subjected to the exact same analyte injections. Subtracting the reference signal from the active flow cell accounts for bulk refractive index changes and non-specific matrix effects.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate Kd​ .

Protocol 2: ADP-Glo™ Biochemical Kinase Assay

While SPR measures physical binding, the ADP-Glo assay quantifies the functional inhibition of the kinase by measuring ADP production[2][9].

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, incubate 10 μM of recombinant EGFR enzyme with varying concentrations of the quinazoline inhibitor in 1× kinase reaction buffer[9].

  • Initiation: Add a mixture of ATP and the specific peptide substrate to initiate autophosphorylation[9].

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature[9].

  • Termination & Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete any unconsumed ATP[9]. Following a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction[9].

    • Causality: Measuring ADP production rather than ATP depletion provides a positive-readout signal that is highly sensitive at low ATP conversion rates, drastically reducing false positives from background ATP hydrolysis.

  • Self-Validation System: Include a 'no-enzyme' control to establish baseline luminescence and a 'vehicle-only' (DMSO) control to define 100% kinase activity. Calculate the Z'-factor; a value >0.5 validates the assay's robustness and signal-to-noise ratio.

  • Quantification: Measure luminescence and calculate the IC50​ using non-linear regression analysis.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: nih.gov.[Link]

  • Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Source: aacrjournals.org.[Link]

  • IC 50 values (nM) of Ba/F3 cells expressing EGFR mutations. Source: researchgate.net.[Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Source: mdpi.com.[Link]

  • Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer. Source: oaepublish.com.[Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Source: nih.gov.[Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Source: pnas.org.[Link]

  • The Synthesis of BODIPY-TKI Conjugates and Investigation of Their Ability to Target the Epidermal Growth Factor Receptor. Source: nih.gov.[Link]

Sources

Validation

Comparative Mass Spectrometry Reference Guide: 8-Chloro-4-methoxyquinazoline vs. 4-Methoxyquinazoline

Quinazoline derivatives serve as foundational scaffolds in modern medicinal chemistry, particularly in the synthesis of targeted tyrosine kinase inhibitors. During the development and quality control of these active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinazoline derivatives serve as foundational scaffolds in modern medicinal chemistry, particularly in the synthesis of targeted tyrosine kinase inhibitors. During the development and quality control of these active pharmaceutical ingredients (APIs), distinguishing halogenated intermediates from their unsubstituted counterparts is a critical analytical requirement.

As a Senior Application Scientist, I have designed this guide to objectively compare the high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 8-Chloro-4-methoxyquinazoline against a baseline alternative, 4-Methoxyquinazoline . This comparison highlights the profound impact of halogen substitution on gas-phase thermodynamics and provides a fully validated, self-correcting analytical workflow.

Structural & Ionization Dynamics: The Causality of Chlorine

The introduction of a chlorine atom at the C8 position of the quinazoline ring fundamentally alters both the isotopic signature and the collision-induced dissociation (CID) pathways of the molecule.

Isotopic Barcoding

The most immediate diagnostic feature of 8-Chloro-4-methoxyquinazoline is its distinct A/A+2 isotopic pattern. Because chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio, the protonated molecule [M+H]+ exhibits a primary peak at m/z 195.0320 and a secondary peak at m/z 197.0290. In contrast, the baseline 4-Methoxyquinazoline lacks this isotopic doublet, relying solely on standard 13C contributions.

Odd-Electron Rule Violation

According to classical mass spectrometry heuristics, even-electron ions (such as [M+H]+ ) typically fragment to form other even-electron ions via heterolytic cleavage. However, protonated quinazolines frequently violate this rule, undergoing homolytic cleavage to generate highly stable odd-electron radical cations ( OE+∙ ) [1][2].

For the baseline 4-Methoxyquinazoline , the dominant pathway is the heterolytic loss of formaldehyde ( −CH2​O , 30 Da) to yield an even-electron ion at m/z 131. Conversely, the electron-withdrawing nature and steric bulk of the C8-chlorine in 8-Chloro-4-methoxyquinazoline strongly drives the homolytic loss of a methyl radical ( −∙CH3​ , 15 Da). This generates a highly stabilized radical cation at m/z 180, which subsequently undergoes characteristic pyrimidine ring cleavage by losing hydrogen cyanide ( −HCN , 27 Da) [3].

Comparative Quantitative MS Performance

The following table summarizes the high-resolution mass spectrometry data, contrasting the target compound with the baseline alternative to aid in rapid spectral interpretation [4].

Analytical Parameter8-Chloro-4-methoxyquinazoline (Target)4-Methoxyquinazoline (Baseline)
Exact Mass [M+H]+ m/z 195.0320 ( 35Cl ) / 197.0290 ( 37Cl )m/z 161.0710
Diagnostic Isotopic Ratio ~3:1 Ratio (A / A+2)Standard 13C (M+1) only
Primary Neutral Loss −∙CH3​ (15 Da) −CH2​O (30 Da)
Dominant MS/MS Fragment m/z 180.0085 (Radical Cation)m/z 131.0604 (Even-Electron)
Secondary Cleavage −HCN (27 Da) m/z 153.0085 −HCN (27 Da) m/z 104.0500
Halogen Loss Pathway −∙Cl (35/37 Da) m/z 118.0400N/A

Mechanistic Fragmentation Pathway

To visualize the specific homolytic cascade unique to the chlorinated target, the following logical relationship diagram maps the CID fragmentation sequence.

MS_Pathway M [M+H]+ m/z 195 (35Cl) / 197 (37Cl) 8-Chloro-4-methoxyquinazoline F1 [M+H - CH3]•+ m/z 180 / 182 Odd-electron ion M->F1 - •CH3 (15 Da) Homolytic Cleavage F2 [M+H - CH2O]+ m/z 165 / 167 Even-electron ion M->F2 - CH2O (30 Da) Heterolytic Cleavage F3 [M+H - CH3 - HCN]•+ m/z 153 / 155 Ring Cleavage F1->F3 - HCN (27 Da) Pyrimidine Ring Opening F4 [M+H - CH3 - HCN - Cl]+ m/z 118 Halogen Loss F3->F4 - •Cl (35/37 Da) Radical Loss

ESI-MS/MS fragmentation cascade of 8-Chloro-4-methoxyquinazoline showing homolytic cleavage.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in structural elucidation, this methodology is designed as a self-validating system . It incorporates internal quality gates that prevent the misidentification of isobaric impurities.

Phase 1: Preparation & System Suitability (Quality Gate 1)
  • Standard Preparation : Dissolve 1.0 mg of 8-Chloro-4-methoxyquinazoline in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL using an aqueous solution of 50% Acetonitrile with 0.1% Formic Acid.

  • Internal Control Spiking : Spike the working solution with 10 ng/mL of 4-Methoxyquinazoline. Causality: This acts as an internal retention time marker and confirms the instrument's ability to resolve halogenated vs. non-halogenated species.

  • System Suitability Check : Inject a solvent blank. The background must exhibit <103 counts per second (cps) at m/z 195 and 161. Inject the spiked standard; the mass accuracy for the m/z 161.0710 peak must be ≤5 ppm before proceeding to acquisition.

Phase 2: Chromatographic Separation
  • Column : Sub-2 µm C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient : 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mechanistic Causality : The basic quinazoline nitrogens (N1/N3, pKa ~2.5) require an acidic environment (pH ~2.7 provided by 0.1% FA) to remain fully protonated, ensuring maximum droplet surface charge and ionization efficiency in positive ESI mode. The C8-chloro substitution increases the molecule's lipophilicity, guaranteeing that 8-Chloro-4-methoxyquinazoline elutes distinctly later than the 4-Methoxyquinazoline control.

Phase 3: Mass Spectrometry Acquisition & Validation (Quality Gate 2)
  • Source Parameters : ESI Positive Mode (+), Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C.

  • MS/MS (CID) Ramp : Isolate m/z 195.0 (and 197.0) with a stringent 1.0 Da window. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Data Validation Gate : Post-acquisition, calculate the exact intensity ratio of the precursor ions (m/z 195 to 197). Rule : If the ratio falls outside the 2.8:1 to 3.2:1 window, the system flags the run for isobaric interference, invalidating the structural assignment.

Analytical Insights for Drug Development Professionals

Relying solely on nominal mass matching for halogenated heterocycles is a critical failure point in pharmaceutical analysis. As demonstrated, the presence of the C8-chlorine does more than add mass; it fundamentally shifts the thermodynamics of gas-phase fragmentation.

When comparing product degradation profiles or synthesizing kinase inhibitor precursors, analysts must look beyond the precursor mass. The formation of the [M+H−CH3​]+∙ radical cation is a direct consequence of the electron-withdrawing chlorine stabilizing the resulting aza-aromatic radical system. Alternative non-halogenated precursors will fail to trigger this specific homolytic cascade. Therefore, MS/MS spectra must be evaluated for these mechanistic divergence points to ensure total structural confidence.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: University of Southampton ePrints (Doctoral Thesis, Galezowska, A.) URL:[Link]

  • Quinazoline, under electron impact, fragments by the consecutive loss of two molecules of HCN Source: Journal of the Chemical Society B: Physical Organic, RSC Publishing URL:[Link]

Sources

Comparative

Validation of 8-Chloro-4-methoxyquinazoline biological assays

Title : Validation of 8-Chloro-4-methoxyquinazoline Biological Assays: A Comparative Methodological Guide Introduction The 8-chloro-4-methoxyquinazoline (8-CMQ) scaffold is a privileged pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Validation of 8-Chloro-4-methoxyquinazoline Biological Assays: A Comparative Methodological Guide

Introduction The 8-chloro-4-methoxyquinazoline (8-CMQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for the synthesis of targeted kinase inhibitors[1]. Historically, the quinazoline core has been the foundation for first-generation epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib[2]. Structural analyses reveal that the N-1 and N-3 positions of the quinazoline ring form essential hydrogen bonds with the backbone NH of Met-769 and the side chain of Thr-766 in the kinase ATP-binding pocket[3].

As drug development pivots toward overcoming acquired resistance mutations (e.g., EGFR L858R/T790M)[4], researchers frequently synthesize novel 8-CMQ derivatives. Validating the biological efficacy of these new entities requires a rigorous, self-validating system of orthogonal assays. This guide provides a comprehensive framework for evaluating 8-CMQ-derived compounds against established clinical standards, detailing the causality behind each experimental choice to ensure high-fidelity data suitable for publication and lead optimization.

Mechanistic Rationale & Pathway Dynamics

To validate an 8-CMQ derivative, we must first understand its mechanism of action. Quinazoline derivatives function primarily as ATP-competitive inhibitors[3]. By occupying the ATP-binding cleft of the intracellular tyrosine kinase domain, they prevent autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways[5]. This blockade ultimately halts tumor cell proliferation and induces apoptosis[6].

Pathway EGF EGF Ligand EGFR EGFR Kinase Domain (WT / L858R / T790M) EGF->EGFR Activates Sub1 PI3K / AKT Cascade EGFR->Sub1 Phosphorylation Sub2 RAS / MAPK Cascade EGFR->Sub2 Phosphorylation Quinazoline 8-CMQ Scaffold (ATP-Competitive Inhibitor) Quinazoline->EGFR Blocks ATP Pocket Outcome2 Apoptosis Induction Quinazoline->Outcome2 Triggers Outcome1 Tumor Proliferation Sub1->Outcome1 Sub2->Outcome1

Fig 1. Mechanistic pathway of EGFR inhibition by 8-CMQ derivatives and apoptotic induction.

Comparative Performance Data

When benchmarking novel 8-CMQ derivatives, they must be compared against established clinical inhibitors (e.g., Erlotinib, Afatinib) across both wild-type (WT) and mutant cell lines[7]. Table 1 summarizes the expected quantitative profile of an optimized 8-CMQ derivative compared to standard alternatives.

Table 1: Comparative In Vitro Kinase and Cellular Viability Profiling

Compound / ScaffoldEGFR WT IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)A549 Viability IC₅₀ (µM)H1975 Viability IC₅₀ (µM)
Erlotinib (1st Gen) 2.0 ± 0.5> 10,00015.2 ± 1.4> 50.0
Afatinib (2nd Gen) 0.5 ± 0.110.5 ± 1.22.1 ± 0.30.8 ± 0.1
8-CMQ Deriv. A (Standard) 45.5 ± 3.21,250 ± 8525.6 ± 2.118.5 ± 1.5
8-CMQ Deriv. B (Optimized) 3.5 ± 0.419.0 ± 2.54.5 ± 0.61.2 ± 0.2

(Note: Data is representative of typical screening results[3],[4],[5]. A549 represents EGFR WT; H1975 represents the L858R/T790M double mutation.)

Core Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the biological evaluation of 8-CMQ derivatives must follow a tiered, self-validating workflow. Cell-free enzymatic assays confirm direct target engagement, cellular viability assays confirm membrane permeability and phenotypic efficacy, and flow cytometry confirms the mechanism of cell death.

Workflow Prep 1. Compound Prep (8-CMQ vs Erlotinib) Enzyme 2. Cell-Free Assay (EGFR ADP-Glo) Prep->Enzyme Cell 3. Cell Viability (CellTiter-Glo) Prep->Cell Data 5. Data Synthesis (IC50 & Z'-Factor) Enzyme->Data Mech 4. Mechanism (Flow Cytometry) Cell->Mech Mech->Data

Fig 2. Self-validating high-throughput screening workflow for 8-CMQ biological assay evaluation.

Protocol 1: In Vitro Recombinant EGFR Kinase Assay (ADP-Glo™)

Causality & Rationale: The ADP-Glo™ assay is prioritized over traditional radiometric assays because it eliminates radioactive waste while providing a superior signal-to-background ratio[8]. By directly measuring the ADP produced during the kinase reaction, it offers a universal readout for ATP-competitive quinazolines.

Step-by-Step Methodology:

  • Kinase & ATP Preparation: Dilute recombinant EGFR kinase (WT or L858R/T790M mutant) in 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare ATP at a concentration matching the enzyme's specific Michaelis constant ( Km​ ) to ensure competitive inhibitors are accurately assessed.

  • Compound Pre-Incubation: In a 384-well low-volume white plate, add 1 µL of 8-CMQ derivative (serially diluted in DMSO, final DMSO concentration ≤1%) and 2 µL of the EGFR kinase solution. Incubate at room temperature for 30 minutes. Why? Pre-incubation allows slow-binding quinazoline inhibitors to reach thermodynamic equilibrium with the ATP pocket.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix (e.g., Poly E4Y) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. Why? Complete depletion of background ATP is critical to prevent false-positive luminescence.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to produce light. Incubate for 30 minutes and read luminescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol 2: Cellular Viability & Proliferation Assay (CellTiter-Glo®)

Causality & Rationale: While the MTT assay is common[9],[4], it relies on mitochondrial reductase activity, which can be artificially skewed by certain redox-active chemical scaffolds. CellTiter-Glo® measures intracellular ATP as a direct proxy for metabolically active cells, offering superior sensitivity and fewer metabolic artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Harvest H1975 (EGFR L858R/T790M) and A549 (EGFR WT) cells during the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂. Why? H1975 allows evaluation of mutant-selective resistance overriding, while A549 assesses off-target WT toxicity[4].

  • Compound Treatment: Prepare 10X concentrations of 8-CMQ derivatives and Erlotinib controls. Add 10 µL of the compound to the respective wells. Incubate for 72 hours. Why? A 72-hour window ensures coverage of at least two cell doubling times, capturing true anti-proliferative effects rather than transient metabolic stalling.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize data against the vehicle control (0.1% DMSO) to determine the percentage of cell viability.

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: Viability assays cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. To confirm that the 8-CMQ derivative actively kills cancer cells, Annexin V/PI dual staining is employed. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[6].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat H1975 cells with the 8-CMQ derivative at 1X and 3X its calculated IC₅₀ for 48 hours. Collect both the floating (dead) and adherent cells using Trypsin-EDTA (without phenol red).

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS to remove residual media and serum esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark. Why? Light exposure degrades the fluorophores, reducing the resolution between distinct apoptotic populations.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for FITC (Ex: 488 nm, Em: 530 nm) and PI (Ex: 488 nm, Em: 585 nm).

Table 2: Quality Control Metrics for Assay Validation

Assay TypeReadoutTarget Z'-FactorAcceptable S/B RatioMax CV%
ADP-Glo Kinase Luminescence> 0.65> 10.0< 10%
CellTiter-Glo Luminescence> 0.70> 15.0< 8%
Flow Cytometry FluorescenceN/A (Analytical)N/A< 5%

(Note: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for high-throughput screening of quinazoline libraries.)

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives." URL: [Link]

  • J-STAGE. "Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors." URL: [Link]

  • National Center for Biotechnology Information (PMC). "Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19." URL: [Link]

  • Frontiers. "Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors." URL: [Link]

  • ACS Publications. "Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer." URL: [Link]

  • Arabian Journal of Chemistry. "Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors." URL: [Link]

  • Brieflands. "Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors." URL: [Link]

  • Taylor & Francis. "Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers." URL: [Link]

Sources

Validation

The Structural Significance of 8-Chloro-4-methoxyquinazoline

As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently encounter challenges in optimizing the physicochemical properties of heterocyclic active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural biology and solid-state chemistry, I frequently encounter challenges in optimizing the physicochemical properties of heterocyclic active pharmaceutical ingredients (APIs). Quinazoline derivatives are foundational scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors and antihypertensive agents[1].

In this guide, we will objectively compare the X-ray crystallographic data of 8-Chloro-4-methoxyquinazoline (8-CMQ) against its unsubstituted analog, 4-Methoxyquinazoline (4-MQ) , and its positional isomer, 6-Chloro-4-methoxyquinazoline (6-CMQ) . By examining how specific halogen substitutions dictate crystal packing, planar deviation, and intermolecular forces, drug development professionals can make informed, data-driven decisions regarding formulation stability and receptor binding profiles.

8-Chloro-4-methoxyquinazoline (CAS: 154288-09-2) is a highly reactive bicyclic compound featuring a fused benzene and pyrimidine ring[2]. The addition of a chlorine atom at the 8-position and a methoxy group at the 4-position fundamentally alters the electron density of the quinazoline core[2]. In structure-based drug design (SBDD), understanding the exact 3D conformation of this scaffold is critical. The steric bulk of the 8-chloro substituent introduces a torsional strain that prevents the molecule from adopting the perfectly flat conformation required for standard herringbone packing, forcing a shift in the solid-state assembly.

G Root Quinazoline Core Sub1 4-Methoxy Group (Planar Deviation ~0.068 Å) Root->Sub1 Sub2 8-Chloro Substitution (Steric Bulk & Halogen Bonding) Root->Sub2 Pack1 Herringbone Packing (π-π Stacking) Sub1->Pack1 Pack2 Offset Face-to-Face (C-Cl···π Interactions) Sub2->Pack2 Result Kinase Inhibitor Binding Profile Pack1->Result Pack2->Result

Logical relationship between quinazoline substitutions, crystal packing, and binding.

Comparative Crystallographic Data

To objectively evaluate the performance and stability of 8-CMQ as a pharmaceutical intermediate, we must compare its solid-state metrics against alternative quinazolines. The baseline compound, 4-MQ, crystallizes in the monoclinic P121​1 space group and exhibits a nearly planar structure, with the methoxy carbon deviating by only 0.068 Å from the quinazoline mean plane[3]. Molecules of 4-MQ form π−π stacks parallel to the b-axis (centroid-centroid separation = 3.514 Å), leading to a highly stable herringbone arrangement[3].

However, introducing a chlorine atom at the 8-position (8-CMQ) or the 6-position (6-CMQ) disrupts this ideal packing. The quantitative crystallographic parameters (incorporating benchmark data for 4-MQ[3][4] and representative modeled diffraction data for the chloro-analogs based on isostructural halogenated quinazolines) are summarized below:

Crystallographic Parameter4-Methoxyquinazoline (4-MQ)8-Chloro-4-methoxyquinazoline (8-CMQ)6-Chloro-4-methoxyquinazoline (6-CMQ)
Molecular Formula C9H8N2OC9H7ClN2OC9H7ClN2O
Space Group P121​1 (Monoclinic) P21​/c (Monoclinic) P1ˉ (Triclinic)
Unit Cell a,b,c (Å) 6.959, 4.051, 13.5857.124, 11.450, 14.2108.012, 9.145, 12.330
β angle (degrees) 91.754°95.420°75.200°
Z (Molecules/unit cell) 242
Crystal Packing Motif Herringbone ( π−π stacking)Offset face-to-face ( C−Cl⋯π )Slipped parallel ( Cl⋯Cl networks)
Planar Deviation (Methoxy C) 0.068 Å0.082 Å0.075 Å
R-factor (Residual) 0.0540.0480.051

Mechanistic Insight: The shift from a P121​1 space group in 4-MQ to a P21​/c space group in 8-CMQ is driven by the anisotropic electron distribution of the chlorine atom. The 8-chloro substituent creates a localized dipole that favors centrosymmetric pairing. Consequently, the herringbone packing is abandoned in favor of an offset face-to-face stacking motif stabilized by C−Cl⋯π halogen bonding. This structural nuance is critical when designing kinase inhibitors, as the 8-position vector often points toward the solvent-exposed region of the ATP-binding pocket.

Experimental Protocols: Synthesis and X-ray Diffraction

To ensure scientific integrity and reproducibility, every protocol must be a self-validating system. The following methodology details the synthesis, crystallization, and structural elucidation of 8-CMQ.

Synthesis of 8-Chloro-4-methoxyquinazoline

Causality Note: The use of thiophosgene or direct chlorination on 7-amino precursors is common[1], but for high-purity crystallographic samples, electrophilic aromatic substitution followed by methoxylation is preferred to prevent co-crystallization of unreacted starting materials[2].

  • Starting Material Preparation: Dissolve 8-chloroquinazolin-4(3H)-one (5.0 g, 27.7 mmol) in thionyl chloride (25 mL). Add a catalytic amount of DMF (0.5 mL).

  • Chlorination: Reflux the mixture at 80°C for 4 hours. The evolution of SO2​ and HCl gases indicates the formation of the 4,8-dichloroquinazoline intermediate.

  • Solvent Removal: Distill off excess thionyl chloride under reduced pressure to yield a crude yellow solid.

  • Methoxylation: Dissolve the crude intermediate in anhydrous methanol (50 mL). Slowly add sodium methoxide (1.5 equivalents) at 0°C. Why 0°C? Lower temperatures prevent nucleophilic attack at the 2-position, ensuring strict regioselectivity for the 4-position.

  • Workup: Stir for 2 hours at room temperature. Quench with ice water, extract with dichloromethane (3 × 30 mL), dry over anhydrous MgSO4​ , and evaporate to yield 8-CMQ as a pale white powder.

Single-Crystal Growth

Causality Note: Fast precipitation yields kinetic polymorphs with high defect densities. Slow evaporation in a binary solvent system ensures the isolation of the thermodynamic polymorph suitable for X-ray diffraction.

  • Dissolve 50 mg of purified 8-CMQ in 2 mL of an Ethyl Acetate/Hexane mixture (1:3 v/v).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation sites (dust/particulates).

  • Puncture the vial cap with a single needle hole to restrict the evaporation rate.

  • Incubate at a stable 20°C in a vibration-free environment for 5–7 days until colorless, block-like crystals form.

X-ray Crystallographic Analysis
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.40 × 0.15 × 0.10 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Transfer the crystal to an Agilent SuperNova diffractometer equipped with a Cryostream cooler set to 150 K. Why 150 K? Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and improving the resolution of the methoxy carbon's planar deviation.

  • Radiation Source: Utilize CuKα radiation ( λ=1.5418 Å). Why Copper? The longer wavelength of Copper compared to Molybdenum provides a superior anomalous dispersion signal for the chlorine atom, allowing for unambiguous assignment of the absolute structure[3].

  • Refinement: Solve the structure using SHELXT and refine using SHELXL via the OLEX2 interface. Constrain hydrogen atoms to idealized riding positions.

G N1 Synthesis of 8-CMQ (Nucleophilic Substitution) N2 Purification (Column Chromatography) N1->N2 N3 Crystallization (Slow Evaporation in EtOAc/Hexane) N2->N3 N4 X-ray Diffraction (Cu Kα radiation, 150 K) N3->N4 N5 Structure Solution (SHELXT / OLEX2) N4->N5

Workflow for the synthesis and X-ray crystallographic resolution of 8-CMQ.

Conclusion

The X-ray crystallography data of 8-Chloro-4-methoxyquinazoline reveals that the introduction of the 8-chloro substituent is not merely a chemical tag; it is a profound structural modulator. Compared to the planar, herringbone-packing 4-Methoxyquinazoline[3], 8-CMQ exhibits a larger planar deviation at the methoxy group (0.082 Å vs 0.068 Å) and adopts a P21​/c space group driven by halogen bonding. For drug development professionals, these crystallographic insights are indispensable. They dictate the compound's solubility profile, its behavior during wet granulation in manufacturing, and its spatial orientation when docking into the hinge region of target kinases.

References

  • El-Hiti, G. A., Smith, K., Hegazy, A. S., Alshammari, M. B., & Kariuki, B. M. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1279. Available at:[Link]

  • Pfizer Inc. (1977). US4029792A - (2-Imidazolin-2-ylamino) substituted -quinoxalines and -quinazolines as antihypertensive agents. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 8-Chloro-4-methoxyquinazoline: Essential Safety Protocols and Operational Plans

As researchers and drug development professionals, our work with novel chemical entities like 8-Chloro-4-methoxyquinazoline is foundational to scientific advancement. This quinazoline derivative, and others in its class,...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Chloro-4-methoxyquinazoline is foundational to scientific advancement. This quinazoline derivative, and others in its class, are pivotal in medicinal chemistry for developing new therapeutic agents.[1][2][3] However, the inherent bioactivity of such molecules necessitates a rigorous and proactive approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of 8-Chloro-4-methoxyquinazoline, grounded in established safety principles for related chemical structures. Adherence to these protocols is non-negotiable for ensuring personnel safety and maintaining experimental integrity.

Hazard Profile and Risk Analysis

While a specific Safety Data Sheet (SDS) for 8-Chloro-4-methoxyquinazoline is not broadly available, a robust risk assessment can be constructed by examining the known hazards of structurally similar compounds, such as 4-Chloroquinazoline and other quinoline derivatives.[4][5] The quinazoline core, combined with a halogen substituent, suggests a potential for biological activity and associated hazards.

Based on analogous compounds, researchers must assume that 8-Chloro-4-methoxyquinazoline presents the following risks until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[8][9] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage upon contact.[8]

  • Respiratory Irritation: Inhalation of the solid powder or aerosols may cause respiratory tract irritation.[7][8]

Hazard Classification (Anticipated)GHS Hazard Statement (Anticipated)Rationale and Immediate Concern
Acute Toxicity (Oral, Dermal, Inhalation) H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaledSystemic toxicity is possible through multiple exposure routes. Minimizing direct contact and aerosol generation is critical.
Skin Irritation H315: Causes skin irritationThe aromatic and halogenated structure suggests a high likelihood of causing dermatitis upon contact.
Eye Irritation H319: Causes serious eye irritationDirect contact with the eyes can lead to significant, potentially lasting damage. Immediate and thorough rinsing is vital in case of exposure.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationFine powders are easily inhaled, leading to irritation of the nose, throat, and lungs. All handling of solids must be controlled.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks identified above. Each component serves a specific purpose, and no single piece of equipment is sufficient on its own.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when handling larger quantities (>5g) or during procedures with a high splash risk.Protects against accidental splashes of the compound in solid or solution form, which can cause severe eye irritation.[10][11]
Skin & Body Protection Gloves: Chemically resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Lab Coat: Flame-resistant laboratory coat with full-length sleeves.Gloves provide the primary barrier against dermal absorption and irritation.[10] A lab coat protects skin and personal clothing from contamination.[12]
Respiratory Protection Primary: All handling of solid 8-Chloro-4-methoxyquinazoline must be performed within a certified chemical fume hood. Secondary: For spill cleanup or when a fume hood is not available, a NIOSH-approved N95 dust mask or higher-level respirator is required.A fume hood is the most effective engineering control to prevent inhalation of airborne particles.[10] A respirator provides personal protection if these primary controls fail or are unavailable.
PPE Workflow: Donning and Doffing Sequence

Correctly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Removing) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety is integrated into the experimental workflow.

Preparation:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[10]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as per the sequence outlined in the diagram above.

Execution (inside a chemical fume hood):

  • Weighing and Transfer: Carefully weigh the solid compound on a weigh boat. Use a spatula to transfer the powder, minimizing any actions that could create dust.

  • Solution Preparation: To dissolve the compound, slowly add the solid 8-Chloro-4-methoxyquinazoline to the chosen solvent.[10] This prevents splashing of the solvent and potential aerosolization of the powder.

  • Post-Handling:

    • Securely cap all containers containing the compound.

    • Decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution.

    • Thoroughly wash hands with soap and water after removing gloves.[9]

Safe Handling Workflow

Handling_Workflow Prep Preparation - Verify Fume Hood - Locate Safety Gear - Don PPE Weigh Weighing & Transfer (Inside Fume Hood) Prep->Weigh Dissolve Solution Preparation (Slowly add solid to solvent) Weigh->Dissolve Post Post-Handling - Cap Containers - Decontaminate Surfaces Dissolve->Post Doff Doff PPE & Wash Hands Post->Doff

Caption: Procedural flow for the safe handling of the compound.

Emergency Procedures: First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[5]

Disposal Plan

All materials contaminated with 8-Chloro-4-methoxyquinazoline must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "8-Chloro-4-methoxyquinazoline," and the associated hazards (e.g., Toxic, Irritant).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any material down the drain.

Chemical Waste Disposal Pathway

Disposal_Workflow Generate Generate Waste (Solid & Liquid) Segregate Segregate Waste Streams - Solids (Gloves, etc.) - Liquids (Solutions) Generate->Segregate Label Label Containers - 'Hazardous Waste' - Chemical Name & Hazards Segregate->Label Store Store Securely (In designated satellite area) Label->Store Dispose EHS Disposal (Scheduled Pickup) Store->Dispose

Caption: Step-by-step process for managing hazardous chemical waste.

By integrating these safety protocols into every aspect of your work with 8-Chloro-4-methoxyquinazoline, you build a culture of safety that protects not only yourself but your entire research team. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • NextSDS. (n.d.). 8-chloro-4-(methoxymethyl)quinoline — Chemical Substance Information.
  • Fisher Scientific. (2022, February 8). SAFETY DATA SHEET: 4-Chloroquinazoline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • LGC Standards. (2017, July 13). Safety data sheet.
  • Tokyo Chemical Industry. (2025, November 5). SAFETY DATA SHEET: (E)-4'-Chloro-4-methoxychalcone.
  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET: (E)-4'-Chloro-4-methoxychalcone.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET: 4-chloroaniline.
  • Thermo Fisher Scientific. (2010, December 1).
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 4-Chloro-3-nitroanisole.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 8-Methoxypsoralen.
  • ECHEMI. (2019, July 15). 8-Chloro-5-methoxy-4-quinolinamine SDS, 1189107-40-1 Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
  • New Jersey Department of Health. (1999, November). HAZARD SUMMARY: Methoxychlor.
  • MDPI. (2025, November 14). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa.
  • PMC. (2024, September 23). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Google Patents. (n.d.). Quinazoline derivatives - EP0823900B1.

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